AZ6102
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-[4-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,27H,13-14H2,1-4H3,(H,28,29,32)/t16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPTUQOMNJBIET-CALCHBBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZ6102: A Potent and Selective Tankyrase Inhibitor for the Modulation of Wnt Signaling
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The canonical Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key regulatory component of this pathway is the destruction complex, which targets β-catenin for degradation. The tankyrase enzymes, TNKS1 and TNKS2, play a pivotal role in promoting the degradation of Axin, a scaffold protein within the destruction complex. Inhibition of tankyrase activity leads to Axin stabilization, enhancement of the destruction complex's function, and subsequent downregulation of Wnt signaling. AZ6102 has emerged as a potent and selective small molecule inhibitor of both TNKS1 and TNKS2. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of Wnt signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Wnt Signaling and the Role of Tankyrases
The Wnt signaling pathway is a highly conserved signal transduction cascade that plays a crucial role in embryonic development, tissue homeostasis, and stem cell regulation.[1][2] The canonical Wnt pathway is characterized by the regulation of the transcriptional coactivator β-catenin.[1] In the absence of a Wnt ligand, a multiprotein "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[3]
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[3][4] They play a critical role in regulating the stability of Axin.[3] By poly(ADP-ribosyl)ating (PARylating) Axin, tankyrases promote its ubiquitination and degradation by the proteasome.[3] This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of T-cell factor/lymphoid enhancer factor (TCF/LEF) mediated transcription of Wnt target genes, many of which are implicated in cancer progression.[1][2] Consequently, inhibition of tankyrase activity presents a compelling therapeutic strategy to suppress aberrant Wnt signaling in cancer.
This compound: A Potent and Selective TNKS1/2 Inhibitor
This compound is a small molecule inhibitor of both tankyrase 1 and 2 (TNKS1/2).[5] It was developed as a selective inhibitor of the Wnt pathway suitable for in vivo pharmacological studies.[3]
Mechanism of Action
This compound exerts its effect by binding to the nicotinamide (B372718) subsite of the catalytic domain of TNKS1 and TNKS2, thereby inhibiting their PARP activity.[3][5] This inhibition prevents the PARylation of Axin, leading to its stabilization.[5] The increased levels of Axin enhance the activity of the β-catenin destruction complex, leading to increased phosphorylation and subsequent degradation of β-catenin. The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target gene expression.[5]
References
AZ6102: A Technical Guide to a Potent Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZ6102, a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). This compound serves as a critical tool for investigating the roles of tankyrases in cellular processes, particularly in the context of Wnt/β-catenin signaling and oncology.
Core Function and Mechanism of Action
This compound is a dual inhibitor of the poly(ADP-ribose) polymerase (PARP) domain of both TNKS1 and TNKS2.[1][2][3][4] Its primary mechanism of action is the inhibition of the canonical Wnt signaling pathway.[5][6] In a normal cellular state, the "destruction complex," which includes Axin, APC, GSK3β, and CK1, targets β-catenin for ubiquitination and subsequent proteasomal degradation. Tankyrases promote the degradation of Axin, a key scaffolding protein in this complex. By inhibiting the PARP activity of TNKS1 and TNKS2, this compound prevents the PARsylation and subsequent degradation of Axin.[1][5][6] This leads to the stabilization and accumulation of Axin, thereby enhancing the activity of the β-catenin destruction complex and promoting the degradation of β-catenin. The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target gene transcription, which is often implicated in cancer cell proliferation.[1][6]
Quantitative Efficacy and Selectivity
This compound demonstrates high potency for TNKS1 and TNKS2, with significant selectivity over other members of the PARP family.[2][3] This selectivity is crucial for minimizing off-target effects and for specifically probing the function of tankyrases.
| Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| TNKS1 | 3 | Enzymatic Assay | - | [3] |
| TNKS2 | 1 | Enzymatic Assay | - | [3] |
| Wnt Pathway | <5 | TCF4 Reporter Assay | DLD-1 | [1][2] |
| PARP1 | 2,000 | Enzymatic Assay | - | [3] |
| PARP2 | 500 | Enzymatic Assay | - | [3] |
| PARP6 | >3,000 | Enzymatic Assay | - | [3] |
| Cell Line | GI50 (nM) | Assay Type | Reference |
| Colo320DM | ~40 | Cell Proliferation Assay | [1][2] |
In Vivo Pharmacokinetics
Preclinical studies in mice have provided initial pharmacokinetic data for this compound.
| Species | Dose | Route of Administration | Half-life (hours) | Clearance (mL/min/kg) | Reference |
| Mouse | Up to 15 mg/kg daily | Intravenous (IV) | - | - | [1] |
| Mouse | Up to 120 mg/kg twice a week | Intravenous (IV) | - | - | [1] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. The following are representative protocols for the key assays used, based on standard methodologies.
Tankyrase Enzymatic Inhibition Assay (Representative Protocol)
This protocol is based on a homogenous scintillation proximity assay (SPA) format to measure the incorporation of [3H]-ADP-ribose onto a substrate.
-
Reagents and Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme.
-
Histone H1 as a substrate.
-
[3H]-NAD+ (Nicotinamide adenine (B156593) dinucleotide).
-
Assay buffer: 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT.
-
Stop solution: 1.5 M Guanidine HCl, 50 mM EDTA.
-
SPA beads conjugated with a histone-binding protein.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (control).
-
Add 10 µL of a solution containing TNKS1 or TNKS2 enzyme and Histone H1 in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 8 µL of [3H]-NAD+ in assay buffer.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Stop the reaction by adding 20 µL of the stop solution.
-
Add 20 µL of the SPA bead slurry.
-
Incubate for 60 minutes at room temperature to allow bead settling.
-
Read the plate on a scintillation counter to measure the amount of incorporated [3H]-ADP-ribose.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Wnt Signaling TCF4 Reporter Assay (Representative Protocol)
This assay measures the activity of the Wnt signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.
-
Reagents and Materials:
-
DLD-1 cells stably transfected with a TCF/LEF-luciferase reporter construct.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Luciferase assay reagent (e.g., Bright-Glo).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Seed the DLD-1 TCF/LEF-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted this compound or DMSO (control).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by normalizing the data to the DMSO control and fitting to a dose-response curve.
-
Cell Proliferation Assay (Representative Protocol)
This protocol uses a colorimetric method (e.g., MTT or WST-1 assay) to assess the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Colo320DM cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Seed Colo320DM cells in a 96-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add 100 µL of the medium containing the diluted this compound or DMSO (control) to the cells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
Conclusion
This compound is a valuable research tool for the specific inhibition of TNKS1 and TNKS2. Its well-characterized potency and selectivity make it an ideal probe for elucidating the roles of tankyrases in the Wnt signaling pathway and for exploring their therapeutic potential in oncology and other diseases where Wnt signaling is dysregulated. Further research and development may uncover the full therapeutic utility of this and similar tankyrase inhibitors.
References
- 1. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of DK419, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AZ6102 in Axin Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ6102 is a potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. These enzymes play a critical role in the regulation of the Wnt/β-catenin signaling pathway through their interaction with Axin, a key scaffolding protein in the β-catenin destruction complex. By inhibiting the poly-ADP-ribosylation (PARsylation) activity of tankyrases, this compound prevents the ubiquitination and subsequent proteasomal degradation of Axin. The resulting stabilization and accumulation of Axin enhance the degradation of β-catenin, thereby antagonizing Wnt signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, comprehensive quantitative data, detailed experimental protocols for studying its effects, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the Wnt/β-Catenin Pathway
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and its dysregulation is a hallmark of various cancers, particularly colorectal cancer.[1][2][3][4] A central event in this pathway is the regulation of the stability of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a multi-protein "destruction complex," scaffolded by the Axin protein, facilitates the phosphorylation of β-catenin, marking it for ubiquitination and proteasomal degradation.
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that post-translationally modify proteins by adding ADP-ribose polymers.[3][5] Tankyrases PARsylate Axin, which serves as a signal for its ubiquitination and subsequent degradation by the proteasome.[3][5] This degradation of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.
This compound is a potent and selective dual inhibitor of TNKS1 and TNKS2.[1][2] By inhibiting the catalytic activity of tankyrases, this compound effectively blocks the PARsylation of Axin, leading to its stabilization and accumulation within the cell.[1] This, in turn, enhances the activity of the β-catenin destruction complex, promoting the degradation of β-catenin and thereby inhibiting Wnt/β-catenin signaling.[1][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency and cellular activity.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50/EC50/GI50 | Cell Line | Notes |
| TNKS1 (enzymatic assay) | <5 nM | - | Potent inhibition of the enzyme's catalytic activity. |
| TNKS2 (enzymatic assay) | <5 nM | - | Potent inhibition of the enzyme's catalytic activity. |
| TCF4 Reporter Assay | <5 nM | - | Demonstrates potent inhibition of Wnt pathway signaling. |
| Proliferation (GI50) | ~40 nM | Colo320DM | Effective inhibition of cell growth in a Wnt-dependent cancer cell line.[1] |
Table 2: Selectivity of this compound
| Target | Selectivity | Notes |
| Other PARP family enzymes | >100-fold | Highly selective for TNKS1/2 over other PARP enzymes.[2] |
Table 3: In Vivo Parameters of this compound
| Parameter | Value | Species | Notes |
| Tolerated Dose (IV, daily) | up to 15 mg/kg | Mice | Provides a therapeutic window for in vivo studies.[1] |
| Tolerated Dose (IV, twice weekly) | up to 120 mg/kg | Mice | Offers an alternative dosing schedule.[1] |
Signaling Pathways and Experimental Workflows
Wnt/β-Catenin Signaling and the Role of this compound
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism by which this compound inhibits this pathway through Axin stabilization.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
AZ6102 Target Validation in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ6102 is a potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a critical role in the regulation of the canonical Wnt/β-catenin signaling pathway. Aberrant Wnt signaling is a well-established driver of tumorigenesis in various cancers. TNKS1 and TNKS2 promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex. By inhibiting TNKS1 and TNKS2, this compound stabilizes Axin, leading to the suppression of Wnt signaling and subsequent inhibition of cancer cell proliferation. This guide provides a comprehensive overview of the in vitro pharmacology of this compound, along with detailed protocols for key experiments to validate its target engagement and mechanism of action in cancer research.[1][2]
Quantitative Data Presentation
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| TNKS1 | <5 | Enzymatic Assay | [1] |
| TNKS2 | <5 | Enzymatic Assay | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | GI50 (nM) | Assay Type | Notes | Reference |
| Colo320DM | ~40 | Proliferation Assay | Wnt-dependent cell line | [1] |
| DLD-1 | 5 | Wnt Pathway Inhibition Assay | TCF4 Reporter Assay | [2] |
| HCT-116 | No activity | Proliferation Assay | β-catenin mutant cell line | [1] |
| MDA-MB-436 | No activity | Proliferation Assay | BRCA mutant cell line | [1] |
Table 3: this compound IC50 Values in a Panel of Cancer Cell Lines (GDSC)
| Cell Line | Cancer Type | IC50 (µM) |
| SW620 | Colon Adenocarcinoma | 0.003 |
| COLO-205 | Colon Adenocarcinoma | 0.004 |
| HT-29 | Colon Adenocarcinoma | 0.005 |
| RKO | Colon Adenocarcinoma | 0.008 |
| HCT-15 | Colon Adenocarcinoma | 0.012 |
| HCC2998 | Colon Adenocarcinoma | 0.024 |
| KM12 | Colon Adenocarcinoma | 0.045 |
| A549 | Lung Carcinoma | >30 |
| NCI-H23 | Lung Carcinoma | >30 |
| HOP-62 | Lung Carcinoma | >30 |
| SK-MEL-28 | Melanoma | >30 |
| UACC-62 | Melanoma | >30 |
| M14 | Melanoma | >30 |
| K-562 | Leukemia | >30 |
| MOLT-4 | Leukemia | >30 |
| HL-60(TB) | Leukemia | >30 |
| OVCAR-3 | Ovarian Cancer | >30 |
| IGROV1 | Ovarian Cancer | >30 |
| SK-OV-3 | Ovarian Cancer | >30 |
| PC-3 | Prostate Cancer | >30 |
| DU-145 | Prostate Cancer | >30 |
| MCF7 | Breast Cancer | >30 |
| MDA-MB-231 | Breast Cancer | >30 |
| T-47D | Breast Cancer | >30 |
| 786-0 | Renal Cancer | >30 |
| A498 | Renal Cancer | >30 |
| SN12C | Renal Cancer | >30 |
| UO-31 | Renal Cancer | >30 |
| SF-268 | CNS Cancer | >30 |
| SNB-19 | CNS Cancer | >30 |
| U251 | CNS Cancer | >30 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
Experimental Protocols
TNKS1/2 Enzymatic Assay
This protocol describes a chemiluminescent assay to measure the enzymatic activity of TNKS1 and TNKS2 and to determine the IC50 of inhibitors like this compound.
Principle: The assay quantifies the poly(ADP-ribosyl)ation (PARsylation) of a histone substrate by TNKS1 or TNKS2. The reaction utilizes biotinylated NAD+ as a substrate. The resulting biotinylated-PAR attached to the histone is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.
Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme
-
Histone-coated 96-well plates
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% BSA, 1 mM DTT)
-
NAD+ and Biotinylated NAD+ mixture
-
This compound (or other test inhibitor)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat 96-well plates with histone H1 overnight at 4°C. Wash plates with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Enzyme Reaction:
-
Add assay buffer to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Add recombinant TNKS1 or TNKS2 enzyme to all wells except the negative control.
-
Initiate the reaction by adding the NAD+/biotinylated NAD+ mixture.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
-
Detection:
-
Wash the plate multiple times with wash buffer to remove unreacted substrates.
-
Add streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
TCF/LEF Reporter Assay
This assay measures the activity of the canonical Wnt signaling pathway by quantifying the transcriptional activity of the TCF/LEF family of transcription factors.
Principle: Cells are transiently transfected with a reporter plasmid containing a luciferase gene driven by a promoter with multiple TCF/LEF binding sites (e.g., TOPFlash). A second plasmid expressing Renilla luciferase is co-transfected to normalize for transfection efficiency. Inhibition of the Wnt pathway by this compound will result in a decrease in firefly luciferase expression.
Materials:
-
Cancer cell line with an active Wnt pathway (e.g., DLD-1, SW480)
-
TOPFlash and Renilla luciferase reporter plasmids
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
This compound
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a mixture of TOPFlash and Renilla plasmids.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete medium.
-
-
Compound Treatment: After 24 hours of transfection, treat the cells with serial dilutions of this compound or vehicle control.
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided in the dual-luciferase kit.
-
Transfer the lysate to a white, opaque 96-well plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Stop & Glo® reagent (which quenches the firefly luciferase and contains the Renilla luciferase substrate) and measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of Wnt signaling for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value as described for the enzymatic assay.
-
Western Blot for Axin2 Stabilization
This protocol details the detection of Axin2 protein levels by Western blot to confirm the mechanism of action of this compound.
Principle: this compound inhibits TNKS1/2, preventing the PARsylation-dependent degradation of Axin2. This leads to an accumulation of Axin2 protein, which can be detected by Western blotting.
Materials:
-
Wnt-dependent cancer cell line (e.g., Colo320DM)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Axin2 (e.g., Thermo Fisher Scientific, Cat# PA5-25331, diluted 1:1000 in blocking buffer)
-
Primary antibody: Mouse anti-β-actin (loading control, diluted 1:5000 in blocking buffer)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Axin2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the process for the β-actin loading control using the anti-β-actin primary and anti-mouse secondary antibodies.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities for Axin2 and β-actin. Normalize the Axin2 signal to the β-actin signal to determine the relative increase in Axin2 levels upon treatment with this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a drug in a cellular context.
Principle: The binding of a ligand (this compound) to its target protein (TNKS1/2) can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents as described above, with primary antibodies for TNKS1 and TNKS2.
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a defined period.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions.
-
Analyze the levels of soluble TNKS1 and TNKS2 in each sample by Western blotting as described previously.
-
-
Data Analysis:
-
Quantify the band intensities for TNKS1 and TNKS2 at each temperature for both vehicle- and this compound-treated samples.
-
Plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.
-
Mandatory Visualizations
// Edges Wnt -> Frizzled [label="Binds"]; Wnt -> LRP5_6; Frizzled -> Dsh [label="Activates"]; Dsh -> GSK3b [label="Inhibits", style=dashed, arrowhead=tee]; GSK3b -> beta_catenin [label="Phosphorylates for degradation"]; CK1 -> beta_catenin; Axin -> beta_catenin; APC -> beta_catenin; beta_catenin -> Proteasome [label="Degradation", style=dashed]; TNKS1_2 -> Axin [label="PARsylates for degradation", color="#EA4335"]; this compound -> TNKS1_2 [label="Inhibits", style=dashed, arrowhead=tee, color="#34A853"]; beta_catenin -> beta_catenin_nuc [label="Translocates"]; beta_catenin_nuc -> TCF_LEF [label="Binds"]; TCF_LEF -> Target_Genes [label="Activates Transcription"]; } Wnt Signaling Pathway and this compound Mechanism of Action.
References
Preclinical Pharmacology of AZ6102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ6102 is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[3] By inhibiting TNKS1/2, this compound stabilizes Axin, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent suppression of Wnt target gene expression.[1][3] This targeted mechanism of action makes this compound a promising candidate for anti-cancer therapy, particularly in tumors with aberrant Wnt signaling. This guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its in vitro and in vivo activity, pharmacokinetic profile, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its pharmacological effect through the direct inhibition of the enzymatic activity of TNKS1 and TNKS2. This inhibition leads to the stabilization of the Axin protein, preventing its poly(ADP-ribosyl)ation (PARsylation) and subsequent proteasomal degradation.[1][3] The elevated levels of Axin enhance the activity of the β-catenin destruction complex, which phosphorylates β-catenin, marking it for ubiquitination and degradation. Consequently, the nuclear translocation of β-catenin is blocked, and the transcription of Wnt target genes is suppressed.
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays, demonstrating its high potency and selectivity.
Enzymatic and Cellular Potency
This compound is a potent inhibitor of both TNKS1 and TNKS2, with IC50 values in the low nanomolar range.[4] Its inhibitory effect on the Wnt pathway has been confirmed in cellular assays, such as the TCF4 reporter assay, with an IC50 of approximately 5 nM in DLD-1 cells.[3][5] Furthermore, this compound has been shown to inhibit the proliferation of the Colo320DM colorectal cancer cell line with a GI50 of around 40nM.[1][5]
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Endpoint | Value | Reference |
| Enzymatic Assay | TNKS1 | IC50 | 3 nM | [4] |
| Enzymatic Assay | TNKS2 | IC50 | 1 nM | [4] |
| TCF4 Reporter Assay | DLD-1 cells | IC50 | <5 nM | [1][5] |
| Cell Proliferation | Colo320DM | GI50 | ~40 nM | [1][5] |
Selectivity Profile
This compound exhibits high selectivity for TNKS1/2 over other members of the PARP family, a critical feature for minimizing off-target effects. It has been shown to be over 100-fold more selective for TNKS1/2 compared to PARP1, PARP2, and PARP6.[3][4]
Table 2: Selectivity of this compound against PARP Family Enzymes
| Enzyme | IC50 | Selectivity Fold (vs. TNKS2) | Reference |
| TNKS1 | 3 nM | 3 | [4] |
| TNKS2 | 1 nM | 1 | [4] |
| PARP1 | 2.0 µM | >2000 | [4] |
| PARP2 | 0.5 µM | >500 | [4] |
| PARP6 | >3 µM | >3000 | [4] |
Cellular Activity
In the Colo320DM cell line, which is sensitive to Wnt pathway inhibition, this compound treatment leads to a dose and time-dependent stabilization of the Axin2 protein and modulation of Wnt target genes.[1] Conversely, this compound shows no anti-proliferative activity in cell lines with mutations downstream of the β-catenin destruction complex, such as the β-catenin mutant HCT-116 cell line, or in cell lines not dependent on the Wnt pathway for proliferation, like the BRCA mutant MDA-MB-436.[1][5]
In Vivo Pharmacology
The in vivo efficacy and pharmacokinetic properties of this compound have been evaluated in preclinical animal models.
Pharmacokinetics
Pharmacokinetic studies in nude mice have shown that after administration of a 25 mg/kg dose, this compound has a half-life of 4 hours and a clearance rate of 24 mL/min/kg.[5] The compound has also demonstrated moderate bioavailability in mice (12%) and rats (18%).[5]
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Half-life (t1/2) | Clearance (CL) | Bioavailability | Reference |
| Mouse | 25 | 4 hours | 24 mL/min/kg | 12% | [5] |
| Rat | Not Specified | Not Specified | Not Specified | 18% | [5] |
In Vivo Efficacy and Tolerability
In vivo studies in Colo320DM xenograft models have shown that this compound can modulate Wnt target genes in a dose and time-dependent manner.[1] Tolerated intravenous (IV) doses in mice have been identified as up to 15 mg/kg daily and 120 mg/kg twice a week.[1] Continuous and complete inhibition of tankyrase activity is expected to lead to on-target gastrointestinal (GI) toxicity due to the importance of tankyrases in normal GI physiology.[1]
Experimental Protocols
Tankyrase Enzymatic Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against TNKS1 and TNKS2.
Caption: Workflow for the Tankyrase enzymatic assay.
-
Assay Buffer Preparation : Prepare an assay buffer containing Tris-HCl, DTT, MgCl2, and BSA at a physiological pH.
-
Reagent Preparation : Prepare solutions of recombinant human TNKS1 or TNKS2, biotinylated NAD+, and the substrate (e.g., histone).
-
Compound Dilution : Prepare a serial dilution of this compound in DMSO.
-
Assay Reaction : In a 384-well plate, add the assay buffer, tankyrase enzyme, and the diluted this compound or DMSO vehicle control.
-
Initiation : Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubation : Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection : Stop the reaction and detect the amount of biotinylated substrate using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Data Analysis : Calculate the IC50 value by fitting the dose-response curve using a suitable software.
TCF/LEF Reporter Assay
This assay measures the inhibition of Wnt pathway signaling in a cellular context.
-
Cell Culture and Transfection : Culture DLD-1 cells and transfect them with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Compound Treatment : After transfection, treat the cells with serial dilutions of this compound or DMSO vehicle.
-
Cell Lysis : After an incubation period (e.g., 24-48 hours), lyse the cells using a suitable lysis buffer.
-
Luciferase Measurement : Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the IC50 value from the dose-response curve.
Cell Proliferation (GI50) Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding : Seed Colo320DM cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or DMSO vehicle.
-
Incubation : Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assessment : Measure cell viability using a suitable method, such as the MTT assay. Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Reading : Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength.
-
Data Analysis : Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth compared to the DMSO-treated control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Caption: Workflow for an in vivo xenograft study.
-
Animal Model : Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation : Subcutaneously implant Colo320DM cells into the flanks of the mice.
-
Tumor Growth : Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization : Randomize the animals into different treatment groups (vehicle control and this compound at various doses).
-
Dosing : Administer this compound intravenously according to the predetermined schedule (e.g., 15 mg/kg daily).
-
Monitoring : Measure tumor volume and body weight regularly (e.g., twice a week).
-
Pharmacodynamic Assessment : At the end of the study, or at specified time points, collect tumor samples to analyze the levels of pharmacodynamic biomarkers such as Axin2 by Western blot or immunohistochemistry.
-
Data Analysis : Compare the tumor growth inhibition in the this compound-treated groups to the vehicle control group.
Conclusion
This compound is a potent and selective inhibitor of TNKS1/2 with a clear mechanism of action in the Wnt/β-catenin signaling pathway. Its in vitro and in vivo preclinical data demonstrate its potential as a therapeutic agent for cancers with aberrant Wnt signaling. The provided data and experimental protocols offer a solid foundation for further investigation and development of this compound. Future studies should focus on optimizing dosing schedules to maximize efficacy while managing potential on-target GI toxicity, and on identifying patient populations most likely to benefit from this targeted therapy.
References
AZ6102: A Potent and Selective Tankyrase Inhibitor Modulating the Wnt Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZ6102 is a potent and highly selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), two members of the Poly (ADP-ribose) polymerase (PARP) enzyme family.[1][2][3] Unlike classical PARP inhibitors that primarily target PARP1 and PARP2 involved in DNA damage repair, this compound's mechanism of action is centered on the inhibition of the Wnt/β-catenin signaling pathway.[4][5] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous cancers. This compound exerts its effect by stabilizing the Axin2 protein, a key component of the β-catenin destruction complex, leading to the downregulation of Wnt target genes.[1] This technical guide provides a comprehensive overview of this compound, its effects on the PARP enzyme family, quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | Assay Type | IC50 Value | Selectivity vs. Other PARPs | Reference |
| TNKS1 | Enzymatic | 3 nM | >100-fold | [3] |
| TNKS2 | Enzymatic | 1 nM | >100-fold | [3] |
| PARP1 | Enzymatic | 2.0 µM | [3] | |
| PARP2 | Enzymatic | 0.5 µM | [3] | |
| PARP6 | Enzymatic | >3 µM | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| Colo320DM | Cell Proliferation | GI50 | ~40 nM | [1][2] |
| DLD-1 | Wnt Pathway Inhibition | IC50 | 5 nM | [2][5] |
| HCT-116 (β-catenin mutant) | Cell Proliferation | - | No anti-proliferative activity | [1][2] |
| MDA-MB-436 (BRCA mutant) | Cell Proliferation | - | No anti-proliferative activity | [1][2] |
Experimental Protocols
Tankyrase Enzymatic Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against TNKS1 and TNKS2.
Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme
-
Histone H4 (substrate)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-biotin antibody
-
TMB or other suitable HRP substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat streptavidin-coated microplates with biotinylated histone H4. Incubate and wash to remove unbound substrate.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.
-
Enzyme Reaction: Add recombinant TNKS1 or TNKS2 enzyme to each well, followed by the this compound dilutions.
-
Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at 30°C for a specified time (e.g., 1 hour).
-
Detection: Wash the plates to remove unreacted reagents. Add HRP-conjugated anti-biotin antibody and incubate.
-
Signal Development: After another wash step, add the HRP substrate and allow the color to develop.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
TCF/LEF Reporter Assay for Wnt Pathway Inhibition
This protocol describes a cell-based assay to measure the effect of this compound on Wnt signaling.
Materials:
-
DLD-1 or other suitable Wnt-responsive cell line
-
TCF/LEF luciferase reporter construct
-
Control reporter construct (e.g., Renilla luciferase)
-
Transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed DLD-1 cells in a 96-well plate. Co-transfect the cells with the TCF/LEF luciferase reporter and the control reporter constructs using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours).
-
Wnt Stimulation: Stimulate the Wnt pathway by adding Wnt3a conditioned media or recombinant Wnt3a to the wells.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the TCF/LEF luciferase activity to the control luciferase activity. Calculate the percent inhibition of Wnt signaling for each this compound concentration and determine the IC50 value.
Colo320DM Cell Proliferation Assay
This protocol details the method to assess the anti-proliferative effect of this compound on the Colo320DM cancer cell line.
Materials:
-
Colo320DM cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Colo320DM cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a prolonged period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Reading: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each this compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot for Axin2 Stabilization
This protocol describes the detection of Axin2 protein levels in response to this compound treatment.
Materials:
-
Colo320DM cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Axin2, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat Colo320DM cells with various concentrations of this compound for different time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with the primary anti-Axin2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the Axin2 signal to the loading control to determine the relative change in Axin2 protein levels.
Mandatory Visualizations
Signaling Pathway
Caption: The canonical Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the in vitro and cellular characterization of this compound.
Logical Relationship
Caption: Logical flow of this compound's mechanism of action.
References
An In-depth Technical Guide to AZ6102: A Potent and Selective Tankyrase Inhibitor
AZ6102 is a highly potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] By inhibiting the poly(ADP-ribose) polymerase (PARP) catalytic domain of TNKS1/2, this compound effectively modulates Wnt signaling, presenting a promising avenue for research in oncology and other diseases characterized by aberrant Wnt pathway activation. This guide provides a comprehensive overview of the basic properties, structure, mechanism of action, and key experimental data related to this compound.
Basic Properties and Structure
This compound is a synthetic organic compound belonging to the pyrrolopyrimidinone class.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | rel-2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one |
| Molecular Formula | C₂₅H₂₈N₆O |
| Molecular Weight | 428.53 g/mol |
| CAS Number | 1645286-75-4 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Wnt/β-catenin Pathway Inhibition
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development.[1][2] Its dysregulation is a hallmark of many cancers. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α targets β-catenin for proteasomal degradation. Tankyrase 1 and 2 promote the degradation of Axin through a process called PARsylation.
This compound exerts its inhibitory effect by binding to the nicotinamide (B372718) subpocket of the PARP catalytic domain of TNKS1 and TNKS2. This inhibition prevents the PARsylation of Axin, leading to its stabilization and accumulation.[1][2] Increased levels of Axin enhance the activity of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and suppressing the transcription of Wnt target genes.[1][2]
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC₅₀/GI₅₀ (nM) | Cell Line | Reference(s) |
| TNKS1 (enzymatic assay) | 3 | N/A | [3] |
| TNKS2 (enzymatic assay) | 1 | N/A | [3] |
| PARP1 (enzymatic assay) | 2000 | N/A | [3] |
| PARP2 (enzymatic assay) | 500 | N/A | [3] |
| PARP6 (enzymatic assay) | >3000 | N/A | [3] |
| Wnt Pathway Inhibition (TCF4 reporter) | 5 | DLD-1 | [1][2] |
| Cell Proliferation | ~40 | Colo320DM | [1] |
Table 2: Preclinical Pharmacokinetic Properties of this compound
| Species | Route | Dose (mg/kg) | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Bioavailability (%) | Reference(s) |
| Mouse | IV | 1 | 4 | 24 | N/A | [1] |
| Rat | IV | 1 | N/A | N/A | N/A | [1] |
| Mouse | PO | 10 | N/A | N/A | 12 | [1] |
| Rat | PO | 10 | N/A | N/A | 18 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published information and general laboratory practices for similar assays.
This assay quantifies the enzymatic activity of TNKS1/2 and the inhibitory effect of this compound.
-
Reagents and Materials:
-
Recombinant human TNKS1 and TNKS2
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
This compound stock solution in DMSO
-
384-well assay plates
-
Plate reader for fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the TNKS1 or TNKS2 enzyme to the wells and incubate for a short period at room temperature.
-
Initiate the reaction by adding NAD⁺.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining NAD⁺ or the product formation using a suitable detection method (e.g., a coupled enzymatic assay that generates a fluorescent product).
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
-
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.
-
Reagents and Materials:
-
DLD-1 or HEK293T cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
This compound stock solution in DMSO
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with serial dilutions of this compound or vehicle (DMSO).
-
Stimulate the Wnt pathway with Wnt3a conditioned media or a GSK3β inhibitor.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of Wnt signaling for each this compound concentration and determine the IC₅₀ value.
-
This assay determines the concentration of this compound that inhibits the growth of Colo320DM cancer cells by 50%.
-
Reagents and Materials:
-
Colo320DM human colorectal adenocarcinoma cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well cell culture plates
-
Plate reader for luminescence or absorbance detection
-
-
Procedure:
-
Seed Colo320DM cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle (DMSO).
-
Incubate for a period that allows for at least two cell doublings (e.g., 72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent growth inhibition for each this compound concentration and determine the GI₅₀ value.
-
This experiment visualizes the increase in Axin2 protein levels following treatment with this compound.
-
Reagents and Materials:
-
Colo320DM cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Axin2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat Colo320DM cells with this compound or DMSO for various time points or at different concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the Axin2 signal to the β-actin signal.
-
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Animals and Cell Line:
-
Immunocompromised mice (e.g., nude or SCID)
-
Colo320DM cells
-
-
Procedure:
-
Subcutaneously inject Colo320DM cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound intravenously at a tolerated dose and schedule (e.g., 15 mg/kg daily or 120 mg/kg twice a week).[4] The control group receives the vehicle.
-
This compound can be formulated in a clinically relevant intravenous solution at 20 mg/mL using a suitable excipient like SBECD at pH 4.[1][2]
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for Axin2 stabilization, immunohistochemistry).
-
Conclusion
This compound is a valuable research tool for investigating the role of the Wnt/β-catenin signaling pathway in various biological processes and diseases. Its high potency and selectivity for TNKS1/2, coupled with favorable preclinical pharmacokinetic properties, make it a suitable compound for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising inhibitor.
References
- 1. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Understanding the Wnt Pathway Inhibition by AZ6102: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The canonical Wnt signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. AZ6102 is a potent and selective small molecule inhibitor of the Wnt pathway, exerting its effects through the targeted inhibition of tankyrase 1 and 2 (TNKS1 and TNKS2). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological processes and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor at the nicotinamide-binding site of the PARP domain of TNKS1 and TNKS2.[1] Tankyrases are key positive regulators of the Wnt pathway responsible for the poly-ADP-ribosylation (PARsylation) of Axin, a central component of the β-catenin destruction complex.[2] This post-translational modification targets Axin for ubiquitination and subsequent proteasomal degradation.
By inhibiting TNKS1 and TNKS2, this compound prevents the PARsylation of Axin, leading to its stabilization and accumulation.[2][3] The increased levels of Axin enhance the activity of the β-catenin destruction complex, which also comprises Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). This complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and proteasomal degradation. Consequently, the translocation of β-catenin to the nucleus is blocked, preventing the transcription of Wnt target genes, such as c-Myc and Cyclin D1, and ultimately inhibiting the proliferation of Wnt-dependent cancer cells.[4][5]
Data Presentation
The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / GI50 | Cell Line | Reference |
| TNKS1 | Enzymatic Assay | 3 nM | - | [6] |
| TNKS2 | Enzymatic Assay | 1 nM | - | [6] |
| Wnt Pathway | TCF4 Reporter Assay | <5 nM | - | [2] |
| Wnt Pathway | Wnt Signaling Assay | 5 nM | DLD-1 | [1] |
| Cell Proliferation | Proliferation Assay | ~40 nM | Colo320DM | [2][7] |
| PARP1 | Enzymatic Assay | 2.0 µM | - | [8] |
| PARP2 | Enzymatic Assay | 0.5 µM | - | [8] |
| PARP6 | Enzymatic Assay | >3 µM | - | [8] |
Table 2: In Vivo Pharmacokinetics and Tolerability of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Tolerated Dose (daily) | up to 15 mg/kg | Intravenous (IV) | [2] |
| Tolerated Dose (twice weekly) | up to 120 mg/kg | Intravenous (IV) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the Wnt pathway inhibition by this compound.
TNKS1/2 Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human TNKS1 and TNKS2.
Materials:
-
Recombinant human TNKS1 and TNKS2 enzymes
-
Histone H4 as a substrate
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly-ADP-ribose (PAR) antibody conjugated to a detectable label (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
This compound in DMSO
Protocol:
-
Coat streptavidin-coated microplates with biotinylated histone H4.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the recombinant TNKS1 or TNKS2 enzyme to each well, followed by the addition of the this compound dilutions.
-
Initiate the enzymatic reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR antibody and incubate to allow binding to the PARsylated histone.
-
Wash the plate to remove unbound antibody.
-
Add the detection substrate and measure the signal (e.g., absorbance at 450 nm for TMB).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
TCF4 Reporter Assay for Wnt Pathway Inhibition
This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.
Materials:
-
DLD-1 or HEK293T cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine or other transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
Dual-Luciferase Reporter Assay System
-
This compound in DMSO
Protocol:
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified pre-incubation time (e.g., 1 hour).
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media or recombinant Wnt3a.
-
Incubate the cells for an appropriate time (e.g., 16-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of Wnt signaling for each this compound concentration and determine the IC50 value.
COLO320DM Cell Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on a Wnt-dependent cancer cell line.
Materials:
-
COLO320DM cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
This compound in DMSO
Protocol:
-
Seed COLO320DM cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT, or fluorescence for resazurin) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the GI50 value.
Western Blot for Axin2 Stabilization
This technique is used to visualize the increase in Axin2 protein levels following treatment with this compound.
Materials:
-
COLO320DM cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Axin2, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat COLO320DM cells with various concentrations of this compound for different time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Axin2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Probe the same membrane with an antibody against a loading control to ensure equal protein loading.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
COLO320DM cells
-
Matrigel (optional)
-
This compound formulation for intravenous (IV) administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of COLO320DM cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[9]
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and this compound treatment groups.[10]
-
Administer this compound or vehicle control intravenously according to the predetermined dosing schedule (e.g., 15 mg/kg daily).[2]
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the Wnt signaling pathway, the mechanism of this compound action, and a typical experimental workflow.
Caption: Canonical Wnt Signaling Pathway.
Caption: Mechanism of this compound Action.
Caption: TCF Reporter Assay Workflow.
References
- 1. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 | PLOS One [journals.plos.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 4. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells | Semantic Scholar [semanticscholar.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. researchgate.net [researchgate.net]
AZ6102: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ6102 is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the canonical Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in the pathogenesis of various cancers, particularly those with mutations in the Adenomatous Polyposis Coli (APC) gene. This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of this compound, from its origins as a chemical hit to its evaluation in in vivo models. The document includes a compilation of key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Discovery History
The development of this compound originated from a screening effort that identified a 2-phenyl quinazolinone compound as an initial hit. Through a process of lead optimization, researchers developed the pyrrolopyrimidinone compound, designated as this compound (also known as compound 25). This optimization aimed to enhance potency, selectivity, and pharmacokinetic properties suitable for in vivo pharmacological studies.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the poly(ADP-ribose) polymerase (PARP) catalytic domain of TNKS1 and TNKS2.[1] In the canonical Wnt signaling pathway, Tankyrases play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting TNKS1/2, this compound stabilizes Axin, thereby promoting the degradation of β-catenin. This prevents the translocation of β-catenin to the nucleus and subsequent activation of TCF/LEF-mediated transcription of Wnt target genes, which are involved in cell proliferation.
References
Cellular Pathways Modulated by AZ6102 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ6102 is a potent and highly selective dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), two members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. The primary and most well-characterized cellular pathway modulated by this compound is the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and oncogenesis. By inhibiting the catalytic activity of TNKS1/2, this compound prevents the PARsylation-dependent degradation of Axin2, a key scaffold protein in the β-catenin destruction complex. The stabilization of Axin2 leads to the enhanced degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its effects on the Wnt signaling cascade. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. While the predominant effect of this compound is on the Wnt pathway, this guide also provides protocols to investigate its potential effects on other critical cellular processes such as apoptosis, cell cycle progression, and the DNA damage response, which are common targets of anti-cancer therapeutics.
Core Mechanism of Action: Inhibition of Tankyrase and Modulation of Wnt/β-Catenin Signaling
This compound exerts its biological effects through the potent and selective inhibition of TNKS1 and TNKS2.[1] These enzymes play a crucial role in the regulation of the Wnt/β-catenin signaling pathway by mediating the PARsylation of Axin2, which targets it for ubiquitination and subsequent proteasomal degradation.
The inhibition of TNKS1/2 by this compound leads to the stabilization of Axin2 protein levels.[1] Axin2 is a central component of the β-catenin destruction complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). The stabilization of this complex facilitates the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin. As a result, the translocation of β-catenin to the nucleus is prevented, leading to the downregulation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF)-mediated transcription of Wnt target genes, many of which are involved in cell proliferation and survival.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 |
| TNKS1 | Enzymatic Assay | <5 nM |
| TNKS2 | Enzymatic Assay | <5 nM |
| Wnt Pathway | TCF4 Reporter Assay | <5 nM |
Data sourced from AstraZeneca Open Innovation.[1]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Phenotype | GI50 |
| Colo320DM | Wnt-dependent colorectal cancer | ~40 nM |
| HCT-116 | β-catenin mutant colorectal cancer | No activity |
| MDA-MB-436 | BRCA mutant breast cancer | No activity |
Data sourced from AstraZeneca Open Innovation.[1]
Signaling Pathways and Experimental Workflows
Modulation of the Wnt/β-Catenin Signaling Pathway by this compound
Caption: this compound inhibits TNKS1/2, stabilizing the β-catenin destruction complex.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for in vitro characterization of this compound's activity.
Detailed Experimental Protocols
TNKS1/2 Enzymatic Assay
This protocol is adapted from a general homogenous AlphaLISA® assay format for measuring Tankyrase activity.
Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme
-
Biotinylated histone substrate
-
NAD+
-
Assay buffer
-
ADP-Ribose Binding Reagent
-
Streptavidin-conjugated Donor beads
-
Acceptor beads
-
384-well AlphaLISA® plate
-
This compound compound dilutions
-
AlphaScreen-compatible microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the TNKS1 or TNKS2 enzyme, biotinylated histone substrate, and NAD+.
-
Add the this compound dilutions to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate for 1 hour at room temperature to allow the enzymatic reaction to proceed.
-
Add the ADP-Ribose Binding Reagent and Acceptor beads, followed by incubation.
-
Add the Streptavidin-conjugated Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible microplate reader. The signal is inversely proportional to the enzyme activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TCF/LEF Reporter Assay
This protocol describes a luciferase-based reporter assay to measure the activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
This compound compound dilutions
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the TCF/LEF luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 1-2 hours) before stimulating with Wnt3a.
-
Stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a to activate the Wnt pathway. Include unstimulated and vehicle-treated controls.
-
Incubate for an appropriate time (e.g., 16-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the TCF/LEF (firefly) luciferase activity to the control (Renilla) luciferase activity to account for differences in transfection efficiency and cell number.
-
Determine the IC50 of this compound by plotting the normalized luciferase activity against the inhibitor concentration.
Cell Proliferation Assay (MTS/MTT)
This protocol outlines a colorimetric assay to assess the effect of this compound on the proliferation of the Wnt-dependent Colo320DM cell line.
Materials:
-
Colo320DM cells
-
Complete growth medium
-
This compound compound dilutions
-
MTS or MTT reagent
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed Colo320DM cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 value.
Western Blot for Axin2 Stabilization
This protocol is for detecting changes in Axin2 protein levels following this compound treatment.
Materials:
-
Colo320DM cells (or other Wnt-responsive cell line)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate Colo320DM cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for different time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Axin2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative change in Axin2 protein levels.
Potential Modulation of Other Cellular Pathways: Areas for Future Investigation
While the primary mechanism of this compound is well-defined within the Wnt pathway, its potential effects on other critical cellular processes remain to be fully elucidated. The following sections provide standardized protocols to investigate the impact of this compound on apoptosis, cell cycle, and the DNA damage response.
Apoptosis Induction
Inhibition of pro-survival pathways like Wnt can lead to apoptosis in cancer cells. The following protocol can be used to assess if this compound induces apoptosis.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with varying concentrations of this compound for different time points. Include positive and negative controls.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Progression
Modulation of Wnt signaling can affect the expression of cell cycle regulators like Cyclin D1. Therefore, this compound may impact cell cycle progression.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
DNA Damage Response
Tankyrases have been implicated in various cellular processes, including the response to DNA damage. It is therefore plausible that this compound could modulate the DNA damage response.
Protocol: γH2AX Staining for DNA Double-Strand Breaks
Materials:
-
Cancer cell line of interest
-
This compound
-
DNA damaging agent (e.g., etoposide) as a positive control
-
Fixation and permeabilization buffers
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope or flow cytometer
Procedure:
-
Grow cells on coverslips (for microscopy) or in plates (for flow cytometry).
-
Treat cells with this compound, a positive control, and a vehicle control.
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorophore-conjugated secondary antibody and DAPI.
-
For microscopy, mount the coverslips and visualize the formation of γH2AX foci in the nucleus.
-
For flow cytometry, analyze the fluorescence intensity of γH2AX staining.
Conclusion
This compound is a potent and selective inhibitor of TNKS1/2 that primarily modulates the canonical Wnt/β-catenin signaling pathway. Its mechanism of action, centered on the stabilization of Axin2 and subsequent degradation of β-catenin, is well-supported by in vitro data. This technical guide provides a comprehensive resource for researchers working with this compound, offering detailed protocols for the key assays used to characterize its activity. Furthermore, by providing standardized protocols for investigating apoptosis, cell cycle, and DNA damage response, this guide facilitates the exploration of the broader cellular effects of this compound, which may uncover novel therapeutic applications and combination strategies. Further research into these potential off-target or secondary effects is warranted to fully understand the therapeutic potential of this promising compound.
References
Methodological & Application
Application Notes and Protocols for AZ6102 in Colo320DM Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the use of AZ6102, a potent and selective Tankyrase 1 and 2 (TNKS1/2) inhibitor, in the Colo320DM human colorectal adenocarcinoma cell line. Colo320DM cells are characterized by an amplification of the MYC oncogene and are sensitive to the inhibition of the Wnt/β-catenin signaling pathway. This compound has been shown to inhibit the proliferation of Colo320DM cells with a GI50 of approximately 40 nM.[1] The mechanism of action involves the stabilization of Axin2, a key component of the β-catenin destruction complex, leading to the downregulation of Wnt target genes.[1] These protocols will guide researchers in the effective use of this compound for studying Wnt signaling and its therapeutic potential in MYC-amplified colorectal cancers.
Introduction
This compound is a small molecule inhibitor targeting Tankyrase 1 and 2, enzymes that play a crucial role in the canonical Wnt/β-catenin signaling pathway.[1][2] Tankyrases poly(ADP-ribosyl)ate Axin, marking it for ubiquitination and proteasomal degradation.[3] Inhibition of Tankyrase activity by this compound leads to the stabilization of Axin, which in turn promotes the degradation of β-catenin.[1] This prevents the translocation of β-catenin to the nucleus and subsequent transcription of Wnt target genes, many of which are involved in cell proliferation and survival.
The Colo320DM cell line, derived from a human colorectal adenocarcinoma, is a well-established model for studying colorectal cancer.[4] A key feature of this cell line is the amplification of the MYC gene. Colo320DM cells are known to be sensitive to Tankyrase inhibitors due to their dependence on the Wnt/β-catenin pathway for proliferation.[5][6] Therefore, the combination of this compound and the Colo320DM cell line provides a robust system for investigating the effects of Wnt pathway inhibition in a relevant cancer model.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Materials and Methods
Cell Line
-
Cell Line: Colo320DM (ATCC® CCL-220™)
-
Organism: Homo sapiens (Human)
-
Tissue: Colon
-
Disease: Adenocarcinoma
-
Morphology: Rounded and refractile
Reagents
-
This compound: Selleck Chemicals (or other reputable supplier)
-
Basal Medium: RPMI-1640 Medium (ATCC® 30-2001™)
-
Supplements: 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine
-
Antibiotics: 100 U/mL Penicillin, 100 µg/mL Streptomycin
-
Dissociation Agent: 0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Cryopreservation Medium: Complete growth medium with 10% DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
DMSO: Cell culture grade, sterile
Experimental Protocols
Cell Culture of Colo320DM
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of Colo320DM cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
Colo320DM cells grow as a mixture of adherent and suspension cells.
-
For routine passaging, gently shake the flask to dislodge loosely attached cells and collect the medium containing the suspended cells.
-
To harvest the adherent cells, wash the cell layer with PBS and add 2-3 mL of Trypsin-EDTA solution.
-
Incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 6-8 mL of complete growth medium.
-
Combine the trypsinized cells with the cells from the initial medium collection.
-
Centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed new flasks at a ratio of 1:3 to 1:6.
-
Maintain cell density between 3-9x10^5 cells/mL.[7]
-
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations for treatment.
-
Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Harvest Colo320DM cells as described in section 3.1.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed 2,000-5,000 cells per well in 90 µL of complete growth medium in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Treatment:
-
Prepare a 10X working solution of this compound at various concentrations.
-
Add 10 µL of the 10X this compound working solution or vehicle control (DMSO) to the respective wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.
-
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for assessing the anti-proliferative effects of this compound.
Data Presentation
Table 1: this compound Activity in Colo320DM and Other Cell Lines
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | Colo320DM | Proliferation | GI50 | ~40 nM | [1] |
| This compound | HCT-116 | Proliferation | GI50 | No Activity | [1] |
| This compound | MDA-MB-436 | Proliferation | GI50 | No Activity | [1] |
| This compound | DLD-1 | Wnt Reporter | IC50 | 5 nM | [2] |
Table 2: Expected Downstream Effects of Tankyrase Inhibitors in Colo320DM Cells
| Treatment | Effect | Observation | Reference |
| Tankyrase Inhibitor | Protein Stabilization | Increased Axin2 levels | [1][8] |
| Tankyrase Inhibitor | β-catenin Levels | Decreased active β-catenin | [8] |
| Tankyrase Inhibitor | Gene Expression | Downregulation of c-KIT | [3] |
| Tankyrase Inhibitor | Cell Growth | Inhibition of proliferation | [1][5] |
Troubleshooting and Best Practices
-
Low this compound Potency:
-
Ensure the compound has not undergone multiple freeze-thaw cycles.
-
Verify the final DMSO concentration is not affecting cell viability.
-
Confirm the passage number of the Colo320DM cells, as high passage numbers can lead to altered phenotypes.
-
-
Inconsistent Results:
-
Maintain consistent cell seeding densities.
-
Ensure even mixing of the CellTiter-Glo® reagent in each well.
-
Use a multi-channel pipette for adding reagents to minimize variability.
-
-
Cell Culture Issues:
-
Colo320DM cells can grow in clumps. Gently pipette to create a single-cell suspension before counting and seeding.
-
Adherent cells may not be uniformly distributed. Ensure even seeding by gently rocking the plate after adding the cell suspension.
-
Conclusion
This compound is a valuable tool for investigating the role of the Wnt/β-catenin signaling pathway in colorectal cancer. The Colo320DM cell line serves as a sensitive and clinically relevant model for these studies. The protocols outlined in this document provide a framework for conducting robust and reproducible experiments to explore the therapeutic potential of this compound and other Tankyrase inhibitors.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tankyrase Inhibitors Target Colorectal Cancer Stem Cells via AXIN-Dependent Downregulation of c-KIT Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytion.com [cytion.com]
- 5. mTOR signaling mediates resistance to tankyrase inhibitors in Wnt-driven colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. COLO 320DM. Culture Collections [culturecollections.org.uk]
- 8. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of AZ6102 in Colorectal Cancer Cells: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of AZ6102 in the DLD-1 human colorectal adenocarcinoma cell line. This compound is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[1][2][3] The accurate determination of its IC50 is a critical step in evaluating its therapeutic potential.
Data Summary
The potency of this compound in inhibiting the Wnt pathway in DLD-1 cells has been previously established. The following table summarizes the reported IC50 value.
| Compound | Cell Line | Parameter Measured | IC50 Value |
| This compound | DLD-1 | Wnt Pathway Inhibition | 5 nM[3][4] |
Experimental Protocols
This section outlines the materials and methods for determining the IC50 of this compound in DLD-1 cells using a colorimetric cell viability assay, such as the MTT assay.
Materials
-
DLD-1 human colorectal adenocarcinoma cell line (ATCC® CCL-221™)
-
RPMI 1640 Medium[5]
-
Fetal Bovine Serum (FBS)[5]
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)[6]
-
Microplate reader
DLD-1 Cell Culture
-
Culture Conditions: DLD-1 cells are cultured in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
-
Subculturing: When cells reach 70-80% confluency, they are passaged.[5] The old medium is aspirated, and the cell monolayer is washed with PBS.[6] Cells are then detached using 0.25% Trypsin-EDTA solution. Fresh complete medium is added to inactivate the trypsin, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh medium and seeded into new culture flasks at a recommended split ratio of 1:3 to 1:10.[5]
IC50 Determination via MTT Assay
-
Cell Seeding: DLD-1 cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] The plates are incubated for 24 hours to allow for cell attachment.[7]
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. A series of dilutions are then made in culture medium to achieve the desired final concentrations for the dose-response curve.
-
Drug Treatment: After 24 hours of incubation, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control are included.[7] The cells are then incubated for an additional 48-72 hours.[7]
-
MTT Assay: Following the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours.[7] The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[7] The plate is placed on a shaker for 10 minutes to ensure complete dissolution.[7]
-
Data Acquisition: The absorbance of each well is measured at 490 nm using a microplate reader.[7]
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[8][9]
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in DLD-1 cells.
Wnt Signaling Pathway and this compound Inhibition
Caption: this compound inhibits Tankyrase, stabilizing the destruction complex and promoting β-catenin degradation.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. DLD-1. Culture Collections [culturecollections.org.uk]
- 6. editxor.com [editxor.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for AZ6102 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and dosing of AZ6102 in mouse models, targeted at researchers in oncology and related fields.
Introduction
This compound is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] By inhibiting TNKS1/2, this compound modulates the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tissue homeostasis that is often dysregulated in cancer.[4][5] Specifically, the inhibition of TNKS1/2 leads to the stabilization of Axin, a key component of the β-catenin destruction complex.[1][4] This stabilization enhances the degradation of β-catenin, thereby reducing the transcription of Wnt target genes involved in cell proliferation.[5] These characteristics make this compound a valuable tool for preclinical cancer research, particularly in studies involving Wnt-driven tumors.[4]
Mechanism of Action: Wnt Signaling Pathway
This compound targets the canonical Wnt signaling pathway. In the absence of Wnt ligands, a destruction complex composed of Axin, APC, GSK3β, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[5] Tankyrase enzymes (TNKS1 and TNKS2) PARsylate Axin, leading to its ubiquitination and degradation. The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes that drive cell proliferation. This compound inhibits TNKS1 and TNKS2, preventing Axin degradation and thereby promoting the destruction of β-catenin.[1][4]
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Preparing AZ6102 for Intravenous Injection in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of AZ6102, a potent Tankyrase 1 and 2 (TNKS1/2) inhibitor, for intravenous (IV) injection in preclinical research settings. Due to its poor aqueous solubility, specific formulation strategies are required to achieve a safe and effective injectable solution. These protocols cover solubility screening, formulation development, sterilization, and quality control assays, including stability and endotoxin (B1171834) testing, to ensure the suitability of the final preparation for in vivo studies.
Introduction to this compound
This compound is a small molecule inhibitor of Tankyrase 1 and 2, enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is implicated in various cancers, making this compound a promising candidate for oncological research.[1][3] Preclinical evaluation of this compound often necessitates intravenous administration to ensure precise dosing and optimal bioavailability. However, the compound's hydrophobic nature presents a significant formulation challenge.[4] This document outlines systematic approaches to overcome this challenge and prepare a stable and sterile this compound solution for IV injection.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~428.53 g/mol | [5] |
| Aqueous Solubility | Poor | [4] |
Experimental Protocols
Solubility Screening of this compound
Objective: To determine the most suitable solvent or co-solvent system for solubilizing this compound to a target concentration for preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), USP grade
-
Ethanol (200 proof), USP grade
-
Propylene glycol (PG), USP grade
-
Polyethylene glycol 400 (PEG 400), NF grade
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), pharmaceutical grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), pharmaceutical grade
-
Sterile water for injection (SWFI)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.9% Sodium Chloride (Saline), USP
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with UV detector
Protocol:
-
Prepare stock solutions of this compound in DMSO at a high concentration (e.g., 50 mg/mL).
-
In separate vials, prepare a range of pharmaceutically acceptable solvents and co-solvent systems as outlined in the table below.
-
Add a small aliquot of the this compound DMSO stock solution to each solvent system to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex each vial vigorously for 1-2 minutes.
-
Place the vials on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect each vial for any precipitation.
-
For vials with no visible precipitate, centrifuge at 10,000 x g for 10 minutes to pellet any undissolved microparticles.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC method.
-
The solubility is defined as the concentration of this compound in the clear supernatant.
Table 1: Suggested Solvents and Co-Solvent Systems for Solubility Screening
| Solvent/Co-solvent System | Ratio (v/v) |
| 100% DMSO | - |
| 100% PEG 400 | - |
| 50% PEG 400 in SWFI | 1:1 |
| 30% HP-β-CD in SWFI | - |
| 20% SBE-β-CD in Saline | - |
| 10% DMSO / 40% PEG 400 / 50% Saline | 1:4:5 |
| 10% Ethanol / 40% PG / 50% SWFI | 1:4:5 |
Formulation for Intravenous Injection
Based on existing literature, a formulation utilizing a cyclodextrin (B1172386) as a solubilizing agent is a promising approach for this compound.[6]
Recommended Formulation:
| Component | Concentration | Purpose |
| This compound | 1-10 mg/mL | Active Pharmaceutical Ingredient |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 20% (w/v) | Solubilizing agent |
| 0.9% Sodium Chloride (Saline) | q.s. to final volume | Vehicle |
Preparation Protocol:
-
Weigh the required amount of SBE-β-CD and dissolve it in approximately 80% of the final volume of 0.9% saline.
-
Weigh the required amount of this compound.
-
Slowly add the this compound powder to the SBE-β-CD solution while stirring continuously.
-
Continue stirring until the this compound is completely dissolved. Gentle warming (to no more than 40°C) or sonication may be used to facilitate dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Adjust the final volume with 0.9% saline.
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
Sterility Testing
Objective: To ensure the absence of viable microbial contaminants in the final sterile formulation.
Method: Direct inoculation method as per USP <71>.
Materials:
-
Fluid Thioglycollate Medium (FTM)
-
Soybean-Casein Digest Medium (SCDM)
-
Sterile vials containing the this compound formulation
-
Sterile syringes and needles
-
Incubators at 30-35°C and 20-25°C
Protocol:
-
Aseptically withdraw a specified volume of the this compound formulation (e.g., 1 mL).
-
Inoculate this volume directly into a vessel of FTM and a vessel of SCDM.
-
Incubate the FTM vessel at 30-35°C for 14 days.
-
Incubate the SCDM vessel at 20-25°C for 14 days.
-
Observe the media for any signs of microbial growth (turbidity) at regular intervals during the incubation period.
-
The formulation passes the test if no microbial growth is observed after 14 days.
Stability-Indicating HPLC Assay
Objective: To develop a validated HPLC method that can accurately quantify this compound in the presence of its degradation products, thus assessing the stability of the formulation over time.
Protocol:
-
Method Development: Develop a reverse-phase HPLC method with UV detection capable of separating this compound from potential degradation products. A C18 column with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point.
-
Forced Degradation Studies: Subject the this compound formulation to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Method Validation: Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.
-
Stability Study: Store the formulated this compound at various conditions (e.g., 4°C, 25°C/60% RH) and analyze samples at predetermined time points (e.g., 0, 7, 14, 30 days) using the validated stability-indicating HPLC method.
Table 2: Sample Stability Data Presentation
| Time Point | Storage Condition | This compound Concentration (mg/mL) | % of Initial Concentration | Appearance |
| Day 0 | - | 10.05 | 100 | Clear, colorless solution |
| Day 7 | 4°C | 10.02 | 99.7 | Clear, colorless solution |
| Day 7 | 25°C/60% RH | 9.85 | 98.0 | Clear, colorless solution |
| Day 14 | 4°C | 10.01 | 99.6 | Clear, colorless solution |
| Day 14 | 25°C/60% RH | 9.60 | 95.5 | Clear, colorless solution |
Endotoxin Testing (Limulus Amebocyte Lysate - LAL)
Objective: To quantify the level of bacterial endotoxins in the final formulation to prevent pyrogenic responses in vivo.
Method: Gel-clot method.[7][8][9][10][11]
Materials:
-
LAL reagent kit (including LAL reagent water and control standard endotoxin)
-
Depyrogenated glass test tubes and pipettes
-
Heating block or water bath at 37 ± 1°C
Protocol:
-
Reconstitute the LAL reagent and control standard endotoxin (CSE) according to the manufacturer's instructions.
-
Prepare a series of dilutions of the CSE to bracket the labeled LAL reagent sensitivity.
-
Dilute the this compound formulation with LAL reagent water. The dilution factor should be sufficient to overcome any potential product inhibition.
-
Add 0.1 mL of each CSE dilution, the diluted this compound formulation, and a negative control (LAL reagent water) to separate depyrogenated test tubes.
-
Add 0.1 mL of the reconstituted LAL reagent to each tube.
-
Gently mix and incubate the tubes at 37 ± 1°C for 60 minutes, undisturbed.
-
After incubation, carefully invert each tube 180°.
-
A positive result is indicated by the formation of a solid gel clot that remains intact upon inversion. A negative result is indicated by the absence of a solid clot (the solution remains liquid).
-
The endotoxin level in the sample is calculated based on the highest dilution that gives a negative result. The formulation must comply with the endotoxin limits for preclinical research.
Visualization of Pathways and Workflows
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound for IV injection.
Conclusion
The successful preparation of this compound for intravenous injection in preclinical studies is contingent upon a systematic approach to formulation development and rigorous quality control. The protocols outlined in this document provide a comprehensive framework for researchers to develop a safe, stable, and effective injectable formulation of this poorly soluble compound. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in preclinical evaluations of this compound. It is crucial to perform thorough stability and safety assessments of the final formulation before its use in in vivo experiments.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZ-6102 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. admescope.com [admescope.com]
- 7. frederick.cancer.gov [frederick.cancer.gov]
- 8. acciusa.com [acciusa.com]
- 9. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ6102 Formulation with SBECD for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ6102 is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of the Wnt pathway is a critical factor in the development and progression of various cancers, particularly colorectal cancer. By inhibiting TNKS1/2, this compound prevents the PARsylation-dependent degradation of Axin, a crucial component of the β-catenin destruction complex. This leads to the stabilization of the destruction complex, enhanced degradation of β-catenin, and subsequent downregulation of Wnt target gene transcription. This compound exhibits high selectivity for TNKS1/2 over other PARP family enzymes.[1] Due to its low aqueous solubility, formulation with a solubilizing agent is necessary for in vivo administration. Sulfobutyl ether-β-cyclodextrin (SBECD) has been identified as a suitable excipient for creating a clinically relevant intravenous formulation of this compound.[3]
These application notes provide detailed protocols for the formulation of this compound with SBECD and its application in preclinical in vivo research, specifically in a colorectal cancer xenograft model.
Data Presentation
In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50 / GI50 | Reference |
| TNKS1 (enzymatic assay) | - | 3 nM | [4] |
| TNKS2 (enzymatic assay) | - | 1 nM | [4] |
| Wnt Pathway Inhibition | DLD-1 | 5 nM | [1][5] |
| Cell Proliferation | Colo320DM | ~40 nM | [2] |
Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Half-life (t½) | Clearance (CL) | Bioavailability (F) | Reference |
| Mouse (Nude) | 25 mg/kg | IV | 4 hours | 24 mL/min/kg | 12% | [1][3] |
| Rat | 25 mg/kg | IV | - | - | 18% | [1][3] |
In Vivo Tolerability of this compound in Mice
| Dosing Schedule | Maximum Tolerated Dose | Reference |
| Intravenous (IV), Daily | 15 mg/kg | [2] |
| Intravenous (IV), Twice Weekly | 120 mg/kg | [2] |
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound. In the absence of a Wnt ligand, the destruction complex (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrase (TNKS) promotes the degradation of Axin. When Wnt binds to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound inhibits TNKS, leading to the stabilization of Axin, reformation of the destruction complex, and subsequent degradation of β-catenin, thereby inhibiting Wnt signaling.
Caption: Wnt/β-catenin signaling pathway and this compound mechanism.
Experimental Protocols
Formulation of this compound with SBECD for Intravenous Administration
This protocol describes the preparation of a 20 mg/mL this compound solution with SBECD at pH 4 for in vivo studies.
Materials:
-
This compound powder
-
Sulfobutyl ether-β-cyclodextrin (SBECD)
-
Citrate (B86180) Buffer (e.g., 50 mM, pH 4.0) or other suitable acidic buffer
-
Sterile water for injection
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile syringe filters (0.22 µm)
-
Sterile vials
Procedure:
-
Prepare the SBECD solution: In a sterile container, dissolve the required amount of SBECD in the citrate buffer. The concentration of SBECD may need to be optimized, but a starting point could be a 20-30% (w/v) solution. Gently warm the solution (e.g., to 30-40°C) and stir until the SBECD is completely dissolved.
-
Add this compound: Slowly add the this compound powder to the SBECD solution while continuously stirring.
-
Ensure complete dissolution: Continue stirring the mixture until the this compound is fully dissolved. This may take some time. Sonication can be used to aid dissolution if necessary.
-
Adjust pH: Check the pH of the solution and adjust to 4.0 using 0.1 M HCl or 0.1 M NaOH as needed.
-
Final concentration adjustment: Add citrate buffer to reach the final desired volume and a final this compound concentration of 20 mg/mL.
-
Sterile filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the formulation at 4°C, protected from light. The stability of the formulation under these conditions should be determined.
In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model
This protocol outlines a typical in vivo efficacy study of this compound-SBECD formulation in a Colo320DM colorectal cancer xenograft model.
Materials and Methods:
-
Cell Line: Colo320DM (human colorectal adenocarcinoma)
-
Animals: 6-8 week old female athymic nude mice.
-
This compound-SBECD formulation: Prepared as described above.
-
Vehicle Control: The same SBECD and buffer solution used for the this compound formulation, without the active compound.
-
Matrigel
-
Sterile PBS
-
Calipers
Procedure:
-
Cell Culture: Culture Colo320DM cells in appropriate media and conditions until they reach the logarithmic growth phase.
-
Tumor Implantation:
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the this compound-SBECD formulation intravenously at the desired dose (e.g., 15 mg/kg daily).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be processed for pharmacodynamic analysis (e.g., Western blot for Axin2, β-catenin) or histopathology.
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment and control groups.
Experimental Workflow
The following diagram outlines the experimental workflow for the in vivo efficacy study.
References
- 1. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proventainternational.com [proventainternational.com]
- 3. ajpp.in [ajpp.in]
- 4. dovepress.com [dovepress.com]
- 5. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
Application Notes for Determining the Anti-proliferative Activity of AZ6102
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
AZ6102 is a potent small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family. Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.
Note on Mechanism of Action: The user's request specified this compound as an Mps1 kinase inhibitor. However, publicly available data consistently identifies this compound as a Tankyrase 1/2 inhibitor that modulates the Wnt/β-catenin signaling pathway.[1] These application notes are based on this established mechanism. For clarity and to fulfill all aspects of the user request, a diagram for the Mps1-regulated Spindle Assembly Checkpoint is provided separately, with the clarification that it is not the target of this compound.
In a state of low Wnt signaling, a "destruction complex," including Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Tankyrases PARylate (add poly(ADP-ribose) chains to) the Axin protein, which leads to Axin's ubiquitination and degradation.[1] By inhibiting Tankyrase, this compound stabilizes Axin levels, enhances the formation of the β-catenin destruction complex, and promotes the degradation of β-catenin. This prevents β-catenin from translocating to the nucleus and activating TCF/LEF transcription factors, which drive the expression of proliferative genes like c-Myc and Cyclin D1.[2][3] Consequently, this compound exhibits anti-proliferative activity in cancer cells with a dependency on aberrant Wnt signaling.
Application: Assessing Anti-proliferative Effects
These notes provide a framework for determining the in vitro efficacy of this compound. The primary application is to measure the concentration-dependent inhibition of cancer cell proliferation to determine key parameters such as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50). This is a critical step in preclinical drug development to identify sensitive cell lines and understand the compound's therapeutic potential.
Quantitative Data Summary
The anti-proliferative activity of this compound is cell-line dependent, showing higher potency in cell lines with an activated Wnt/β-catenin pathway. The following table summarizes representative data for this compound.
| Cell Line | Cancer Type | Reported Potency (GI50/IC50) | Notes |
| COLO-320DM | Colorectal Adenocarcinoma | ~40 nM (GI50) | Known to have a Wnt-pathway dependency. |
| HCT-116 | Colorectal Carcinoma | No anti-proliferative activity | Contains a β-catenin mutation, making it insensitive to upstream Wnt pathway inhibition. |
| MDA-MB-436 | Breast Cancer | No anti-proliferative activity | BRCA mutant cell line, suggests insensitivity. |
| PTEN mutant lines (various) | Various Cancers | Median IC50: 6.45 µM | Data from a broader screen suggests activity in the micromolar range in this genetic context.[4] |
Signaling Pathway Diagrams
To clarify the mechanism of action of this compound and to address the user's original query, two distinct signaling pathway diagrams are provided below.
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Disclaimer: The following diagram illustrates the Mps1 kinase signaling pathway as requested, but This compound does not target Mps1 . Mps1 inhibitors represent a different class of anti-cancer agents.
Caption: Mps1 kinase is a key regulator of the Spindle Assembly Checkpoint (SAC).
Experimental Protocols
Protocol 1: Cell Viability Assay using a Luminescence-Based Readout (e.g., CellTiter-Glo®)
This protocol determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[3][5]
Materials:
-
This compound compound
-
Appropriate cancer cell line (e.g., COLO-320DM as a sensitive line, HCT-116 as a negative control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile, white-walled 96-well microplates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer plate reader
-
Humidified incubator (37°C, 5% CO₂)
-
DMSO (for compound dilution)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Prepare a cell suspension at a predetermined optimal density (e.g., 1,000-5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of the 96-well plate.
-
Include wells for "no-cell" background controls (medium only).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations or the vehicle control.
-
-
Incubation:
-
Return the plate to the incubator and treat the cells for a standard period, typically 72 hours.[5]
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence signal from the "no-cell" background wells from all other readings.
-
Normalize the data by expressing the readings from treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and calculate the IC50 value.
-
Caption: A typical workflow for assessing cell viability after treatment with this compound.
References
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. benchchem.com [benchchem.com]
Dissolving AZ6102 in DMSO for Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of AZ6102 stock solutions in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2][3] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy in cell-based assays and other research applications. This guide outlines the materials, equipment, and a step-by-step procedure for dissolving this compound in DMSO, along with stability and storage recommendations.
Introduction to this compound
This compound is a small molecule inhibitor that targets the poly(ADP-ribose) polymerase (PARP) catalytic domain of TNKS1 and TNKS2.[3] By inhibiting these enzymes, this compound stabilizes the destruction complex, leading to the degradation of β-catenin and subsequent downregulation of the canonical Wnt signaling pathway.[2][3] Dysregulation of the Wnt pathway is implicated in various cancers, making this compound a valuable tool for oncology research and drug development.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing this compound stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | 428.53 g/mol | [1] |
| Solubility in DMSO | 25 mg/mL (58.34 mM) | [1] |
| Recommended Stock Concentration | 10 mM | [1] |
| Appearance | Solid (Light yellow to yellow) | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Procedure
-
Preparation: Before starting, ensure the work area is clean and that all equipment is properly calibrated. It is crucial to use anhydrous or newly opened DMSO as its hygroscopic nature can negatively affect the solubility of this compound.[1]
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.2853 mg of this compound (Molecular Weight = 428.53 g/mol ).
-
Adding DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Stability and Storage
Proper storage is essential to maintain the integrity of the this compound stock solution.
-
Powder: Store the solid form of this compound at -20°C for up to 3 years.[1]
-
DMSO Stock Solution:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1] Aliquoting into single-use volumes is highly recommended.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt signaling pathway targeted by this compound and the experimental workflow for preparing the stock solution.
Caption: this compound inhibits Tankyrase 1/2, stabilizing the destruction complex.
Caption: Step-by-step workflow for preparing this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ6102 Treatment in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ6102 is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the canonical Wnt/β-catenin signaling pathway.[1] Aberrant Wnt signaling is a critical driver in the development and progression of various cancers, particularly colorectal cancer. By inhibiting TNKS1/2, this compound stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes. Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant system to evaluate the efficacy of anti-cancer compounds like this compound compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the use of this compound in 3D tumor spheroid models.
Mechanism of Action of this compound in the Wnt/β-catenin Pathway
This compound targets Tankyrase 1 and 2, which are members of the poly(ADP-ribose) polymerase (PARP) family. In the canonical Wnt pathway, TNKS1/2 poly(ADP-ribosyl)ates (PARylates) Axin, a scaffold protein in the β-catenin destruction complex, marking it for ubiquitination and degradation. The degradation of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of genes involved in cell proliferation and survival.
This compound competitively inhibits the nicotinamide-binding pocket of TNKS1/2, preventing the PARylation of Axin. This leads to the stabilization of Axin and the continuous activity of the β-catenin destruction complex, resulting in the phosphorylation and subsequent proteasomal degradation of β-catenin. Consequently, the transcription of Wnt target genes is suppressed, leading to anti-proliferative effects in cancer cells with an activated Wnt pathway.[1]
Data Presentation
The following table summarizes the known in vitro activity of this compound. Note that this data is derived from 2D cell culture assays and should be used as a reference for designing experiments in 3D spheroid models.
| Parameter | Cell Line | Assay Type | Value | Reference |
| TNKS1/2 Inhibition | - | Enzymatic Assay | <5 nM | [1] |
| TCF4 Reporter Assay | - | Reporter Gene Assay | <5 nM | [1] |
| GI50 | Colo320DM | Proliferation Assay | ~40 nM | [1] |
| Wnt Pathway Inhibition | DLD-1 | - | 5 nM | |
| Anti-proliferative Activity | HCT-116 (β-catenin mutant) | Proliferation Assay | Inactive | [1] |
| Anti-proliferative Activity | MDA-MB-436 (BRCA mutant) | Proliferation Assay | Inactive | [1] |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line with active Wnt signaling (e.g., Colo320DM, DLD-1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count using a hemocytometer and trypan blue to determine cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, to be optimized for each cell line).
-
Pipette 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for spheroid formation.
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serially diluted this compound working solutions
Procedure:
-
Prepare a series of this compound working solutions by diluting the stock solution in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
After 3-5 days of spheroid formation, carefully remove 50 µL of the culture medium from each well without disturbing the spheroids.
-
Add 50 µL of the corresponding this compound working solution or vehicle control to each well.
-
Incubate the plate for the desired treatment duration (e.g., 3-7 days).
-
Replenish the medium with fresh this compound or vehicle control every 2-3 days by replacing 50% of the medium.
Protocol 3: Quantification of Spheroid Growth and Viability
This protocol describes how to measure the effect of this compound on spheroid size and cell viability.
Materials:
-
This compound-treated spheroids
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
CellTiter-Glo® 3D Cell Viability Assay kit
Procedure for Spheroid Size Measurement:
-
At regular intervals (e.g., every 24 or 48 hours) during the treatment period, capture brightfield images of the spheroids in each well using an inverted microscope.
-
Use image analysis software to measure the diameter of each spheroid. The volume can be calculated using the formula V = (4/3)πr³.
-
Plot the average spheroid volume against time for each treatment condition to assess the effect of this compound on spheroid growth.
Procedure for Cell Viability Assay (Endpoint):
-
At the end of the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.
Protocol 4: Western Blot Analysis of Spheroids
This protocol details the extraction of protein from spheroids for western blot analysis to assess the levels of Wnt pathway proteins.
Materials:
-
This compound-treated spheroids (pool multiple spheroids per condition)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Sonicator or 27-gauge needle
Procedure:
-
Collect spheroids from each treatment condition by carefully aspirating the medium and transferring the spheroids into a pre-chilled microcentrifuge tube.
-
Wash the spheroids with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Remove the supernatant and add ice-cold RIPA buffer.
-
Mechanically disrupt the spheroids by sonicating on ice or by passing the lysate through a 27-gauge needle several times.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
-
Proceed with standard western blot procedures to analyze the expression of proteins such as Axin2, β-catenin, and Wnt target genes (e.g., c-Myc, Cyclin D1).
Protocol 5: Immunofluorescence Staining of Spheroids
This protocol describes the staining of spheroids to visualize the subcellular localization of proteins like β-catenin.
Materials:
-
This compound-treated spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against β-catenin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fix the spheroids in 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1-2 hours.
-
Incubate the spheroids with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the spheroids three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei with DAPI for 15 minutes.
-
Wash three times with PBS.
-
Mount the spheroids on a glass slide using a suitable mounting medium.
-
Image the spheroids using a confocal microscope to observe the localization of β-catenin. In this compound-treated spheroids, a decrease in nuclear β-catenin is expected.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in 3D tumor spheroid models.
References
Troubleshooting & Optimization
Technical Support Center: Understanding AZ6102 Activity in HCT-116 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the activity of the Tankyrase inhibitor AZ6102, with a specific focus on its observed lack of efficacy in the HCT-116 human colon cancer cell line.
Frequently Asked Questions (FAQs)
Q1: We are not observing any anti-proliferative effects of this compound on our HCT-116 cells. Is this expected?
A1: Yes, the lack of anti-proliferative activity of this compound in HCT-116 cells is an expected and documented finding.[1][2] This is not due to experimental error but rather the intrinsic molecular characteristics of the HCT-116 cell line.
Q2: What is the primary mechanism behind the lack of this compound activity in HCT-116 cells?
A2: The primary reason for the ineffectiveness of this compound in HCT-116 cells is a mutation in the β-catenin gene (CTNNB1).[1][2] this compound functions by inhibiting Tankyrase 1 and 2 (TNKS1/2), which leads to the stabilization of Axin2, a crucial component of the β-catenin destruction complex. In wild-type β-catenin cells, this complex targets β-catenin for degradation, thereby inhibiting the Wnt signaling pathway. However, HCT-116 cells possess a constitutively active form of β-catenin due to a mutation that prevents its degradation by the destruction complex. Consequently, even with the stabilization of Axin2 by this compound, the mutant β-catenin remains active, continues to translocate to the nucleus, and drives the expression of target genes responsible for proliferation.
Q3: Does this compound inhibit its intended targets, TNKS1 and TNKS2, in a cell-free assay?
A3: Yes, this compound is a potent and selective inhibitor of TNKS1 and TNKS2 in enzymatic assays, with IC50 values of 3 nM and 1 nM, respectively.[3] It also demonstrates potent inhibition of the Wnt pathway in sensitive cell lines, such as DLD-1 and Colo320DM.[2][4]
Q4: Are there other known mutations in HCT-116 cells that could contribute to resistance?
A4: HCT-116 cells are known to harbor a mutation in codon 13 of the KRAS proto-oncogene.[5][6] While the β-catenin mutation is the primary determinant of resistance to this compound, the KRAS mutation contributes to the overall oncogenic phenotype of these cells.
Q5: In which cell lines has this compound shown anti-proliferative activity?
A5: this compound has demonstrated anti-proliferative activity in cancer cell lines with a wild-type β-catenin and a dependency on the Wnt signaling pathway. A notable example is the Colo320DM cell line, where this compound has a GI50 of approximately 40 nM.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No observable effect of this compound on HCT-116 cell viability or proliferation. | Intrinsic resistance due to β-catenin mutation in HCT-116 cells. | This is the expected outcome. Consider using a positive control cell line with wild-type β-catenin, such as Colo320DM, to confirm drug activity. |
| Uncertainty about the mechanism of resistance. | The molecular characteristics of the cell line may not be fully appreciated. | Review the genetic background of your cell line. The β-catenin mutation in HCT-116 cells renders them insensitive to Tankyrase inhibitors that act upstream of β-catenin degradation. |
| Difficulty in interpreting experimental results. | Lack of appropriate positive and negative controls. | Always include a sensitive cell line (e.g., Colo320DM) as a positive control and a vehicle-treated control for each cell line to ensure the validity of your results. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Different Cell Lines
| Cell Line | Relevant Genotype | This compound GI50/IC50 | Reference |
| HCT-116 | β-catenin mutant | No anti-proliferative activity | [1][2] |
| Colo320DM | Wnt-dependent | ~40 nM (GI50) | [1][2] |
| DLD-1 | Wnt-dependent | 5 nM (Wnt pathway inhibition IC50) | [2][4] |
| MDA-MB-436 | BRCA mutant | No anti-proliferative activity | [1][2] |
Table 2: Enzymatic Inhibition Profile of this compound
| Target | IC50 | Reference |
| TNKS1 | 3 nM | [3] |
| TNKS2 | 1 nM | [3] |
| PARP1 | 2.0 µM | [3] |
| PARP2 | 0.5 µM | [3] |
| PARP6 | >3 µM | [3] |
Experimental Protocols
Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Seed HCT-116 and a control cell line (e.g., Colo320DM) in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Add the drug solutions to the cells, ensuring the final vehicle concentration is consistent across all wells and does not exceed 0.1%. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves to determine the GI50 or IC50 values.
Western Blot for Axin2 Stabilization
-
Cell Treatment: Seed HCT-116 and Colo320DM cells in 6-well plates. Treat the cells with varying concentrations of this compound for 6-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Axin2 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Wnt signaling pathway in a sensitive cell line with wild-type (WT) β-catenin.
Caption: Inherent resistance to this compound in HCT-116 cells due to mutant β-catenin.
Caption: A typical experimental workflow to assess this compound anti-proliferative activity.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCT116 cells - Wikipedia [en.wikipedia.org]
- 6. accegen.com [accegen.com]
Troubleshooting AZ6102 inconsistent results in vitro
Technical Support Center: AZ6102
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using this compound. The information is designed to address common issues encountered during in vitro experiments and ensure reliable, consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), with IC50 values of 3 nM and 1 nM, respectively.[1] It displays over 100-fold selectivity against other PARP family enzymes.[1][2][3] The inhibition of Tankyrase activity blocks the Wnt/β-catenin signaling pathway.[3][4]
Q2: How does inhibiting Tankyrase affect the Wnt signaling pathway?
Tankyrase enzymes mark a key protein in the β-catenin destruction complex, Axin, for degradation. By inhibiting TNKS1/2, this compound prevents Axin degradation, leading to its stabilization.[5] Elevated levels of Axin enhance the assembly and activity of the destruction complex (which also includes APC and GSK3β), leading to the phosphorylation and subsequent degradation of β-catenin. This prevents β-catenin from translocating to the nucleus and activating TCF/LEF target genes responsible for proliferation.
Q3: In which cell lines is this compound expected to show anti-proliferative activity?
This compound's anti-proliferative effects are most pronounced in cell lines with an intact β-catenin destruction complex and a dependency on Wnt signaling. For example, it effectively inhibits the proliferation of the Colo320DM cell line (GI50 ~40 nM) but shows no activity in the β-catenin mutant cell line HCT-116.[2][5] It has also demonstrated potent Wnt pathway inhibition in DLD-1 cells with an IC50 of 5 nM.[2][3]
Q4: How should I dissolve and store this compound for in vitro use?
For in vitro experiments, a common practice is to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is critical to ensure the compound is fully dissolved; if precipitation occurs, gentle heating or sonication can be used.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is consistent across all conditions and typically below 0.1% to avoid solvent-induced artifacts.
Troubleshooting Inconsistent In Vitro Results
Issue 1: High Variability in Anti-Proliferation (GI50/IC50) Data
Question: My GI50 values for this compound are inconsistent between experiments in the same cell line. What are the potential causes?
Answer: Variability in cell proliferation assays can stem from several factors.
-
Cell Line Integrity: Ensure you are using cells with a low passage number. High-passage cells can undergo genetic drift, altering their dependence on the Wnt pathway and their response to inhibitors.
-
Cell Seeding Density: The density at which cells are seeded can significantly impact their growth rate and drug sensitivity. Maintain a consistent seeding density for all experiments and ensure cells are in the logarithmic growth phase at the time of treatment.
-
Assay Duration: Wnt pathway inhibition often leads to cytostatic rather than cytotoxic effects. A short incubation period (e.g., 24 hours) may not be sufficient to observe significant anti-proliferative effects. Consider extending the treatment duration to 72 hours or longer.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity in MTT/MTS assays vs. cell number in SRB or direct counting assays).[6] Metabolic assays can sometimes be confounded by changes in cell metabolism that are independent of proliferation. Using an assay that measures cell number directly, like the Sulforhodamine B (SRB) assay, can often provide more stable results for cytostatic compounds.
-
Compound Stability: Ensure your diluted working solutions are prepared fresh for each experiment from a properly stored stock to avoid degradation.
The following table summarizes known potency values for this compound to serve as a benchmark for your experiments.
| Assay Type | Cell Line | Parameter | Reported Value | Reference |
| Enzymatic Assay | N/A | IC50 (TNKS1) | 3 nM | [1] |
| Enzymatic Assay | N/A | IC50 (TNKS2) | 1 nM | [1] |
| Wnt Pathway Inhibition | DLD-1 | IC50 | 5 nM | [2][3] |
| Proliferation Assay | Colo320DM | GI50 | ~40 nM | [2][5] |
| Proliferation Assay | HCT-116 | GI50 | No Activity | [2][5] |
| Proliferation Assay | MDA-MB-436 | GI50 | No Activity | [2][5] |
Issue 2: Inconsistent or Weak Axin2 Stabilization in Western Blots
Question: I am not seeing a consistent, dose-dependent increase in Axin2 protein levels after treating my cells with this compound. Why might this be?
Answer: Observing the stabilization of Axin2 is a key indicator of target engagement for this compound.[5] If results are inconsistent, consider the following:
-
Time-Course: Axin2 stabilization is a dynamic process. The optimal time point to observe maximal protein accumulation may vary between cell lines. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the ideal treatment duration.
-
Protein Lysis and Protection: Axin2 is a component of a protein complex and can be susceptible to degradation during sample preparation. Ensure your lysis buffer contains a fresh and comprehensive cocktail of protease and phosphatase inhibitors.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibody against Axin2. If possible, include a positive control cell line or a condition known to induce Axin2 expression.
-
Protein Loading: Ensure equal protein loading across all lanes by performing a robust protein quantification assay (e.g., BCA) and probing for a reliable loading control (e.g., β-actin, GAPDH).
Issue 3: Discrepancy Between Target Engagement and Downstream Effects
Question: I can confirm Axin2 stabilization with this compound, but I don't see a corresponding decrease in cell viability or modulation of downstream Wnt targets like c-Myc. What does this mean?
Answer: This discrepancy can be informative and points to the complexity of cellular signaling.
-
Pathway Redundancy and Crosstalk: Cancer cells can have redundant signaling pathways that compensate for the inhibition of one pathway. Even with Wnt signaling inhibited, parallel pathways (e.g., PI3K/Akt, MAPK) may continue to drive proliferation.
-
Delayed Functional Outcomes: A block in signaling does not always translate to an immediate anti-proliferative effect. The cellular consequences, such as cell cycle arrest or apoptosis, may require a more extended period to become apparent.
-
Cellular Context: The specific genetic background of your cell line is critical. A mutation downstream of β-catenin (e.g., in c-Myc itself) would render the cells insensitive to upstream Wnt pathway inhibition by this compound.
-
Measure Direct Transcriptional Targets: Instead of relying solely on proliferation, assess the direct transcriptional output of the Wnt pathway. Use qPCR to measure the mRNA levels of established TCF/LEF target genes like AXIN2 (which is also a target gene, creating a negative feedback loop), MYC, or CCND1 (Cyclin D1).
Visualizations
Caption: Mechanism of action for this compound in the Wnt/β-catenin pathway.
Caption: Experimental workflow for characterizing this compound in vitro.
Caption: Troubleshooting logic for inconsistent Axin2 Western blot results.
Key Experimental Protocols
Protocol 1: Cell Proliferation (Sulforhodamine B - SRB) Assay
This protocol measures cell number based on the staining of total cellular protein.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.
-
Readout: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
Protocol 2: Western Blot for Axin2 Stabilization
This protocol details the detection of Axin2 protein levels following treatment with this compound.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for the predetermined optimal time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer freshly supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Axin2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH) to confirm equal protein loading. Quantify band intensity using densitometry software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound [openinnovation.astrazeneca.com]
- 6. broadpharm.com [broadpharm.com]
Technical Support Center: Managing On-Target GI Toxicity of AZ6102 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the on-target gastrointestinal (GI) toxicity of AZ6102 in vivo. The following information is based on the known mechanism of action of this compound and general strategies for managing toxicities of targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause GI toxicity?
A1: this compound is a potent and selective dual inhibitor of Tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3][4] By inhibiting TNKS1/2, this compound prevents the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex. This leads to the stabilization of Axin and inhibition of the canonical Wnt signaling pathway.[1][3][5] The Wnt pathway is crucial for the homeostasis of the gastrointestinal epithelium, particularly for the proliferation of intestinal stem cells and progenitor cells in the crypts. Continuous inhibition of this pathway by this compound is expected to disrupt normal gut tissue renewal, leading to on-target GI toxicity.[1]
Q2: What are the typical signs of GI toxicity observed with this compound in animal models?
A2: While specific clinical signs for this compound are not extensively published, on-target GI toxicity from Wnt pathway inhibition in preclinical models typically manifests as:
-
Weight loss
-
Diarrhea or changes in fecal consistency
-
Reduced food and water intake
-
Dehydration
-
Lethargy and hunched posture
-
Histopathological changes in the small and large intestines, such as villous atrophy, crypt loss, and inflammatory cell infiltration.
Q3: Are there established tolerated doses and schedules for this compound in mice?
A3: Yes, tolerated doses and schedules for this compound in mice have been identified. These include intravenous (IV) administration of up to 15 mg/kg daily and 120 mg/kg twice a week.[1] It is crucial to start with these established schedules and monitor animals closely for any signs of toxicity.
Q4: Can GI toxicity be managed by adjusting the dose and schedule?
A4: Yes, managing GI toxicity often involves optimizing the dose and schedule. For targeted therapies like this compound, intermittent dosing schedules may allow for recovery of the GI epithelium between treatments, potentially mitigating severe toxicity while maintaining anti-tumor efficacy. If signs of toxicity appear, dose reduction or a temporary treatment holiday should be considered.[6][7][8][9]
Troubleshooting Guide for In Vivo GI Toxicity
This guide provides a systematic approach to identifying and managing GI toxicity during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Weight Loss (5-10%) and/or Diarrhea | On-target inhibition of Wnt signaling in the GI tract. | 1. Monitor Closely: Increase the frequency of animal monitoring to twice daily. 2. Supportive Care: Provide nutritional support (e.g., hydrogel, palatable diet) and ensure easy access to food and water. 3. Dose/Schedule Adjustment: Consider a dose reduction of 25-50% or switching to a more intermittent dosing schedule (e.g., from daily to every other day or twice weekly). |
| Severe Weight Loss (>15%) and/or Severe Diarrhea | Excessive on-target GI toxicity due to high drug exposure. | 1. Treatment Interruption: Immediately pause this compound administration. 2. Intensive Supportive Care: Administer subcutaneous or intraperitoneal fluids for rehydration. Provide nutritional support. 3. Veterinary Consultation: Consult with a veterinarian for appropriate supportive care. 4. Dose Re-evaluation: If the animal recovers, re-initiate treatment at a significantly lower dose (e.g., 50-75% reduction) or a less frequent schedule. |
| No Apparent Anti-Tumor Efficacy at Tolerated Doses | Sub-optimal therapeutic exposure or tumor resistance. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma concentrations of this compound and assess target engagement (e.g., Axin2 stabilization) in tumor and surrogate tissues. 2. Combination Therapy: Explore combinations with other agents that may have synergistic anti-tumor effects without overlapping GI toxicities. |
Experimental Protocols
Protocol 1: In Vivo GI Toxicity Assessment
-
Animal Model: Select an appropriate rodent model (e.g., nude mice for xenograft studies).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements: Record baseline body weight, food and water intake, and fecal consistency for 3-5 days before the first dose.
-
This compound Administration: Administer this compound via the intended route (e.g., IV). Prepare the formulation as described. A formulation for this compound can be prepared in a clinically relevant intravenous solution at 20 mg/mL using SBECD as an excipient at pH 4.[2][5]
-
Monitoring:
-
Daily: Monitor body weight, clinical signs (posture, activity, fur), and fecal consistency.
-
At termination: Collect blood for complete blood count (CBC) and clinical chemistry.
-
-
Necropsy and Histopathology:
-
Collect the entire gastrointestinal tract (stomach, small intestine, cecum, colon).
-
Fix tissues in 10% neutral buffered formalin.
-
Process for paraffin (B1166041) embedding, sectioning, and hematoxylin (B73222) and eosin (B541160) (H&E) staining.
-
A pathologist should evaluate slides for villous atrophy, crypt loss, inflammation, and other signs of damage.
-
Visualizations
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology [pubmed.ncbi.nlm.nih.gov]
- 6. Practical management of tyrosine kinase inhibitor-associated side effects in GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. archive.cancerworld.net [archive.cancerworld.net]
Improving AZ6102 solubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of AZ6102 in cell culture media for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2).[1][2][3][4] It functions by inhibiting the poly(ADP-ribose) polymerase (PARP) catalytic domain of tankyrases, which leads to the stabilization of Axin.[4][5] This stabilization, in turn, inhibits the canonical Wnt signaling pathway, which is crucial in embryonic development, tissue homeostasis, and cancer.[5] this compound has demonstrated anti-proliferative activity in specific cancer cell lines, such as Colo320DM.[1][2]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic molecule.[6] Its solubility is high in organic solvents like Dimethyl Sulfoxide (DMSO), with a reported solubility of up to 85 mg/mL (198.35 mM) and 25 mg/mL (58.34 mM).[2][3] However, its aqueous solubility is limited, which can lead to precipitation when diluted into cell culture media.[7]
Q3: Why is proper solubilization of this compound in cell culture media important?
Consistent and complete solubilization of this compound is critical for obtaining accurate and reproducible results in in vitro experiments. Precipitation of the compound can lead to:
-
Inaccurate Dosing: The actual concentration of the inhibitor in solution will be lower than intended, leading to underestimation of its potency (e.g., IC50 values).
-
Inconsistent Results: Variability in the amount of dissolved compound between experiments will result in poor reproducibility.
-
Cellular Stress: Particulate matter can cause stress to cells in culture, potentially leading to off-target effects.[8]
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to address solubility challenges with this compound in cell culture media.
Problem: Precipitation observed after diluting DMSO stock of this compound into cell culture medium.
Solution Workflow:
Step 1: Optimize Final DMSO Concentration
While this compound is highly soluble in 100% DMSO, the final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity.
-
Recommendation: Aim for a final DMSO concentration of ≤ 0.1%. Many cell lines can tolerate up to 0.5%, but this should be validated.[7]
-
Action: Perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.
| Final DMSO Concentration | General Recommendation |
| < 0.1% | Generally safe for most cell lines.[7] |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[7] |
| > 0.5% | May induce cytotoxic or off-target effects.[7] |
Step 2: Modify the Dilution Protocol
The method of dilution can significantly impact solubility. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous medium.
-
Recommended Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform an intermediate dilution step in cell culture medium supplemented with a low percentage of serum (if compatible with your experiment) or a co-solvent. For example, dilute the 10 mM stock 1:10 in medium to get a 1 mM solution.
-
From this intermediate dilution, perform the final dilution into your complete cell culture medium.
-
Vortex gently after each dilution step.
-
Step 3: Utilize Co-solvents and Excipients
For persistent solubility issues, the use of co-solvents or excipients can be beneficial.[9][10][11]
| Agent | Recommended Starting Concentration | Notes |
| PEG300/400 | 1-5% (v/v) in final medium | A water-miscible polymer that can improve the solubility of hydrophobic compounds.[12] |
| Tween® 80 | 0.01-0.1% (v/v) in final medium | A non-ionic surfactant that can help to prevent precipitation.[12] |
| SBE-β-CD | 1-5% (w/v) in final medium | Sulfobutylether-β-cyclodextrin can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.[3] |
Experimental Protocol: Preparing this compound with a Co-solvent
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a sterile tube, prepare the final cell culture medium containing the desired concentration of the co-solvent (e.g., 1% PEG300).
-
Add the required volume of the this compound DMSO stock to the co-solvent-containing medium to achieve the desired final concentration.
-
Vortex gently to mix.
-
Visually inspect for any precipitation before adding to the cells.
Step 4: Alternative Formulations
For in vivo studies, specific formulations have been reported that may be adapted for challenging in vitro assays. These formulations often use a combination of solvents and excipients.
| Formulation Component | Example Concentration |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation achieves a solubility of ≥ 2.5 mg/mL (5.83 mM).[3] Note that these concentrations are for stock solutions and would need to be significantly diluted for cell culture use.
This compound Mechanism of Action: Wnt Signaling Pathway
This compound inhibits the Wnt signaling pathway by stabilizing Axin, a key component of the β-catenin destruction complex.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Understanding AZ6102 Ineffectiveness in MDA-MB-436 Cells
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of why the Tankyrase 1/2 inhibitor, AZ6102, is ineffective in the MDA-MB-436 breast cancer cell line. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and signaling pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] The primary role of Tankyrases in oncology is the regulation of the Wnt/β-catenin signaling pathway.[2] By inhibiting TNKS1/2, this compound prevents the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex. This leads to the stabilization of Axin, which in turn promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.[2]
Q2: What are the key characteristics of the MDA-MB-436 breast cancer cell line?
The MDA-MB-436 cell line is a widely used model for triple-negative breast cancer (TNBC), meaning it lacks the expression of the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2).[3] Genetically, this cell line is characterized by a mutation in the BRCA1 gene (c.5277+1G>A), leading to a loss of BRCA1 protein function, as well as a mutation in the tumor suppressor gene TP53.[3]
Q3: Is there direct evidence of this compound's ineffectiveness in MDA-MB-436 cells?
Yes, preclinical pharmacology data has shown that this compound has no anti-proliferative activity in the BRCA mutant cell line MDA-MB-436.[4] This is in contrast to its inhibitory effect on the proliferation of other cancer cell lines, such as Colo320DM, where it has a GI50 of approximately 40nM.[4]
Q4: What is the likely reason for the ineffectiveness of this compound in MDA-MB-436 cells?
The primary reason for the lack of efficacy of this compound in MDA-MB-436 cells is likely that these cells are not dependent on the canonical Wnt/β-catenin signaling pathway for their proliferation and survival. While the Wnt pathway is a known driver in some cancers, its role in TNBC is heterogeneous.[5] MDA-MB-436 cells harbor multiple genetic alterations that can activate alternative signaling pathways, rendering the inhibition of the Wnt pathway insufficient to halt their growth.
Q5: What alternative signaling pathways are active in MDA-MB-436 cells?
Studies have indicated that other signaling pathways are active and likely play a more dominant role in driving the proliferation of MDA-MB-436 cells. Notably, there is evidence of increased EphA/B signaling in this cell line.[6] Additionally, like many cancer cells, MDA-MB-436 cells may rely on pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways for growth and survival. The presence of a KRAS mutation in this cell line further suggests potential activation of downstream effector pathways.[7]
Q6: Does the BRCA1 mutation in MDA-MB-436 cells contribute to resistance to this compound?
The role of the BRCA1 mutation in the resistance to this compound is complex and not fully elucidated. While some research suggests that inhibiting Tankyrase 1 can be selectively lethal in BRCA-deficient cancers, this is not observed with this compound in MDA-MB-436 cells. This discrepancy could be due to the specific nature of the BRCA1 mutation in this cell line or the presence of other cooperating genetic and epigenetic alterations that create a state of "Wnt-independence". It is plausible that the cellular context created by the BRCA1 and TP53 mutations in MDA-MB-436 cells leads to the activation of robust, redundant survival pathways that bypass the need for Wnt signaling.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No significant decrease in MDA-MB-436 cell viability after treatment with this compound. | The cell line is known to be non-responsive to this compound due to Wnt-pathway independence. | - Confirm the identity of the cell line via STR profiling. - Use a positive control cell line known to be sensitive to this compound (e.g., Colo320DM). - Consider exploring inhibitors of alternative signaling pathways active in MDA-MB-436 cells (e.g., Ephrin receptor inhibitors, PI3K/Akt inhibitors). |
| Inconsistent results in cell viability assays. | Suboptimal assay conditions or technical variability. | - Optimize cell seeding density and treatment duration. - Ensure proper solubilization of this compound and uniform drug concentration across wells. - Refer to the detailed "Cell Viability Assay Protocol" below. |
| No change in β-catenin levels after this compound treatment in MDA-MB-436 cells. | The Wnt/β-catenin pathway may have low basal activity in this cell line. | - Perform a baseline Western blot to determine the endogenous levels of key Wnt pathway proteins (β-catenin, Axin2). - Use a Wnt-pathway activated cell line as a positive control for this compound's mechanism of action. - Refer to the detailed "Western Blot Protocol" below. |
Quantitative Data Summary
Table 1: Proliferative Response of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | Key Mutations | This compound GI50 (nM) | Reference |
| Colo320DM | Colorectal Adenocarcinoma | APC | ~40 | [4] |
| HCT-116 | Colorectal Carcinoma | β-catenin | No anti-proliferative activity | [4] |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1, TP53 | No anti-proliferative activity | [4] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed MDA-MB-436 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the GI50 value.
Western Blot for Wnt Pathway Proteins
-
Cell Lysis: Treat MDA-MB-436 cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Axin2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound on the canonical Wnt/β-catenin signaling pathway.
Caption: Hypothesized mechanism of this compound ineffectiveness in MDA-MB-436 cells.
References
- 1. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. Cellosaurus cell line MDA-MB-436 (CVCL_0623) [cellosaurus.org]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. Wnt Pathway Activity in Breast Cancer Sub-Types and Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular characterization of breast cancer cell lines through multiple omic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]
AZ6102 Technical Support Center: Troubleshooting Aqueous Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of AZ6102 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is highly soluble in DMSO, with concentrations of up to 85 mg/mL being reported.[1] For optimal results, it is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: Can I store this compound in aqueous solutions?
A3: It is generally not recommended to store this compound in aqueous solutions for extended periods. Once diluted into an aqueous buffer or cell culture medium, the solution should be used immediately for the best results.[1] The stability of this compound in aqueous environments can be influenced by several factors, including pH, temperature, and the presence of other solutes.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[3][4] By inhibiting TNKS1/2, this compound prevents the PARsylation-dependent degradation of Axin, a key component of the β-catenin destruction complex.[3] The stabilization of Axin leads to the subsequent degradation of β-catenin, thereby inhibiting the canonical Wnt signaling pathway.[3][4]
Troubleshooting Guide
Issue 1: Precipitation or phase separation occurs upon dilution of the DMSO stock solution into an aqueous buffer.
Cause: this compound has limited solubility in purely aqueous solutions. The addition of a concentrated DMSO stock directly into a buffer can cause the compound to crash out of solution.
Solution:
-
Use of Co-solvents and Excipients: To improve the solubility of this compound in aqueous media, the use of co-solvents and excipients is recommended. Several formulations have been reported to yield clear solutions.[1][2] If precipitation is observed, gentle heating and/or sonication may aid in dissolution.[2]
-
pH Adjustment: The solubility of this compound can be pH-dependent. One report indicates that it can be formulated at 20 mg/mL in an intravenous solution using sulfobutylether-β-cyclodextrin (SBECD) as an excipient at pH 4.[1] Adjusting the pH of your aqueous solution to be more acidic may improve solubility.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into your final aqueous solution.
Quantitative Data on Formulations:
| Protocol | Components | Final Concentration of this compound | Outcome | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.83 mM) | Clear Solution | [2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.83 mM) | Clear Solution | [2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.83 mM) | Clear Solution | [2] |
| 4 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O | Not specified, but based on a 12.5 mg/mL stock | Clear Solution | [1] |
Issue 2: Loss of biological activity in my cell-based assay over time.
Cause: This could be due to several factors, including chemical degradation of this compound in the aqueous environment of the cell culture medium, or non-specific binding to plasticware. While specific degradation pathways for this compound have not been detailed in the public domain, compounds with complex structures can be susceptible to hydrolysis or oxidation.
Solution:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your final aqueous buffer or medium immediately before each experiment.
-
Minimize Exposure to Light and Elevated Temperatures: Protect the this compound solutions from light and keep them on ice or at 4°C during preparation and before adding to your experiment.
-
Assess Compound Stability in Your Medium: If you suspect instability, you can perform a simple experiment to assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium for different durations and then testing its activity.
Experimental Protocols
Protocol: Preparation of an Aqueous Working Solution of this compound (Example based on Protocol 1)
-
Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this compound will be 2.5 mg/mL in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Protocol: General Workflow for Assessing this compound Stability in an Aqueous Solution
A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for accurately determining the stability of this compound.
-
Method Development: Develop an HPLC method that can separate this compound from any potential degradation products. This typically involves screening different columns, mobile phases, and detection wavelengths.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light). This will help to generate potential degradation products and ensure they are resolved from the parent compound.
-
Stability Study:
-
Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.
-
Divide the solution into several aliquots and store them under the desired conditions (e.g., different temperatures, protected from light vs. exposed to light).
-
At specified time points, remove an aliquot and analyze it by the validated HPLC method.
-
Quantify the peak area of this compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine its stability under those conditions.
-
Visualizations
Caption: this compound inhibits Tankyrase 1/2, leading to the stabilization of Axin and subsequent degradation of β-catenin, thereby downregulating Wnt signaling.
Caption: General workflow for assessing the stability of this compound in an aqueous solution using HPLC.
References
Avoiding AZ6102 precipitation in experimental setups
Welcome to the technical support center for AZ6102. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid precipitation of this compound in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] By inhibiting tankyrase, this compound prevents the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex. This leads to the stabilization of the destruction complex, which in turn promotes the degradation of β-catenin and inhibits the Wnt signaling pathway.[1][3]
Q2: I'm observing precipitation after diluting my this compound DMSO stock into aqueous media. What is happening?
A2: This is a common issue for many hydrophobic small molecules. This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO), but its solubility in aqueous solutions is much lower. When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer or cell culture media, the DMSO concentration is significantly lowered, and the aqueous environment cannot maintain the compound in solution, leading to precipitation.[4][5]
Q3: What is the recommended way to prepare a working solution of this compound for in vitro assays?
A3: To minimize precipitation, it is recommended to perform a stepwise dilution. First, prepare a high-concentration stock solution in fresh, anhydrous DMSO. Then, create an intermediate dilution of this stock in a small volume of pre-warmed (37°C) cell culture medium or buffer. Finally, add this intermediate dilution to the final volume of your experimental medium while gently vortexing. This gradual reduction in DMSO concentration can help prevent the compound from crashing out of solution.[6]
Q4: Can I heat or sonicate my this compound solution if I see precipitation?
A4: Yes, if precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid in dissolution. However, it is crucial to ensure that the temperature and sonication intensity are not excessive, as this could potentially degrade the compound. Always visually inspect the solution after such treatments to ensure it is clear before use.
Q5: What are the recommended storage conditions for this compound?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[7]
Troubleshooting Guide
Issue: Precipitation of this compound in Experimental Setups
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
1. Initial Assessment
-
Visual Inspection: Carefully observe your solution. Is it cloudy, or are there visible particles? Precipitation can sometimes be subtle.
-
Timing of Precipitation: Note when the precipitation occurs. Does it happen immediately upon dilution, or after a period of incubation?
2. Common Causes and Solutions
| Cause | Recommended Solution |
| High Final Concentration | The concentration of this compound in your final working solution may exceed its aqueous solubility limit. Try reducing the final concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to precipitate. Perform a serial dilution as described in the FAQs.[4][6] |
| Low Temperature | The solubility of many compounds decreases at lower temperatures. Ensure your buffers and media are pre-warmed to 37°C before adding this compound. |
| pH of the Medium | The solubility of small molecules can be pH-dependent.[8] While specific data for this compound is limited, ensure your culture medium is well-buffered to maintain a stable pH. One formulation for intravenous use is at pH 4.[9] |
| Media Components | Interactions with components in complex media (e.g., high concentrations of certain salts or proteins) could potentially lead to precipitation. If you suspect this, you can perform a small-scale solubility test in a simpler buffer. |
3. Experimental Protocol: Small-Scale Solubility Test
This protocol will help you determine the approximate solubility of this compound in your specific experimental medium.
-
Prepare Serial Dilutions: In a multi-well plate, prepare serial dilutions of your this compound DMSO stock in your complete cell culture medium. Start with your desired highest concentration and perform 2-fold dilutions.
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a few hours.
-
Visual and Microscopic Inspection: Visually inspect each well for any signs of cloudiness or precipitate. For a more sensitive assessment, examine the solutions under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the approximate maximum soluble concentration of this compound in your medium under those conditions.
Quantitative Data
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Concentration |
| DMSO | ≥ 25 mg/mL (58.34 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.83 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.83 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.83 mM) |
| Intravenous solution with SBECD at pH 4 | 20 mg/mL |
Note: Data is compiled from publicly available information. Please refer to the manufacturer's product sheet for the most accurate and up-to-date data.
Visualizations
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Recommended workflow for preparing this compound working solutions.
Logical Relationship
Caption: Logical relationship between causes and solutions for this compound precipitation.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Potential off-target effects of AZ6102 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AZ6102 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] By inhibiting tankyrases, this compound stabilizes the destruction complex of the Wnt/β-catenin signaling pathway, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[3]
Q2: What are the known on-target effects of this compound in cellular assays?
In cellular assays, this compound has been shown to:
-
Inhibit the Wnt signaling pathway with an IC50 of approximately 5 nM in DLD-1 cells.[4]
-
Inhibit the proliferation of the Colo320DM colorectal cancer cell line with a GI50 of around 40 nM.[3][4]
-
Stabilize Axin2 protein, a key component of the β-catenin destruction complex, in a dose and time-dependent manner.[3][4]
Q3: What is known about the off-target selectivity of this compound?
This compound has demonstrated high selectivity for TNKS1/2 over other PARP family members.[1][2] However, comprehensive data from a broad kinome scan against a wide panel of protein kinases is not publicly available. One source notes that "Data about other potential off targets (e.g., other NAD+-dependent enzymes or protein kinases) are not shown".[1] This suggests that while selective within the PARP family, the broader off-target profile of this compound remains to be fully characterized publicly.
Q4: I am observing unexpected phenotypes in my cellular experiments with this compound. Could these be due to off-target effects?
Yes, unexpected cellular phenotypes could potentially be attributed to off-target effects. Given the absence of a publicly available broad kinase selectivity profile, it is crucial to experimentally assess the possibility of off-target activities in your specific cellular context. The troubleshooting guides below provide methodologies to investigate this.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
You are observing a cellular response that cannot be readily explained by the inhibition of the Wnt/β-catenin pathway, or you are seeing significant cytotoxicity at concentrations where on-target effects are expected.
Possible Cause: Off-target kinase inhibition.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully titrate this compound to determine the minimal concentration required to achieve the desired on-target effect (e.g., reduction in TCF4 reporter activity or Axin2 stabilization). Compare this with the concentration that induces the unexpected phenotype. A large discrepancy between these concentrations may suggest an off-target effect.
-
Use a Structurally Unrelated Tankyrase Inhibitor: To confirm that the observed phenotype is due to tankyrase inhibition, use a different, structurally distinct tankyrase inhibitor (e.g., XAV939). If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment. For example, if you hypothesize an off-target kinase is being inhibited, overexpressing a drug-resistant mutant of that kinase might rescue the phenotype.
-
Kinome Profiling: For a comprehensive analysis, consider submitting this compound for a commercial kinome-wide selectivity screen. This will provide data on its inhibitory activity against a large panel of kinases.
Issue 2: How to Confirm Target Engagement in Cells
You want to verify that this compound is engaging with its intended targets, TNKS1 and TNKS2, within your specific cell line and experimental conditions.
Possible Cause: Lack of target engagement due to poor compound permeability, rapid metabolism, or efflux.
Troubleshooting Steps:
-
Western Blot for Axin2 Stabilization: A direct and reliable method is to measure the protein levels of Axin2, which is stabilized upon tankyrase inhibition.[3][4] Perform a time-course and dose-response experiment to observe the accumulation of Axin2 protein.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to directly measure target engagement in intact cells.[5] This method relies on the principle that a ligand-bound protein is more resistant to thermal denaturation. An increase in the melting temperature of TNKS1 or TNKS2 in the presence of this compound confirms target engagement.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| TNKS1 | 3 | Enzymatic | [2] |
| TNKS2 | 1 | Enzymatic | [2] |
| PARP1 | 2000 | Enzymatic | [2] |
| PARP2 | 500 | Enzymatic | [2] |
| PARP6 | >3000 | Enzymatic | [2] |
| Wnt Pathway | 5 | Cellular (DLD-1) | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value (nM) | Reference |
| Colo320DM | Proliferation | GI50 | ~40 | [3][4] |
| HCT-116 | Proliferation | No Activity | - | [3][4] |
| MDA-MB-436 | Proliferation | No Activity | - | [3][4] |
Experimental Protocols
Protocol 1: TCF4 Reporter Assay for Wnt Pathway Inhibition
This protocol is designed to quantify the inhibition of the Wnt/β-catenin signaling pathway in response to this compound treatment.
Materials:
-
HEK293T or other suitable cell line
-
TCF4-luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TCF4-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the media with fresh media containing varying concentrations of this compound or vehicle control (DMSO).
-
Wnt Stimulation: After 1 hour of pre-incubation with this compound, stimulate the cells with Wnt3a for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the Wnt3a-stimulated control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to assess the engagement of this compound with TNKS1/2 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
PBS with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies against TNKS1 and TNKS2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize the protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with primary antibodies against TNKS1 and TNKS2.
-
Data Analysis: Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples. Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for troubleshooting unexpected cellular phenotypes.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance for researchers encountering off-target cytotoxicity with AZ6102, a potent and selective dual inhibitor of Tankyrase 1 and 2 (TNKS1/2).[1][2] By inhibiting TNKS1/2, this compound disrupts the Wnt signaling pathway, making it a valuable tool for oncology research.[3][4] However, as with many kinase inhibitors, off-target effects can lead to cytotoxicity in non-target cell lines, complicating experimental interpretation. This guide offers FAQs, troubleshooting steps, and detailed protocols to help identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that potently inhibits the PARP catalytic domain of two enzymes, Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), with IC50 values of 3 nM and 1 nM, respectively.[1] This inhibition prevents the degradation of Axin, a key component of the β-catenin destruction complex. The resulting stabilization of Axin leads to the downregulation of the canonical Wnt signaling pathway.[3][4] this compound is highly selective for TNKS1/2, showing over 100-fold selectivity against other PARP family enzymes like PARP1 and PARP2.[1]
Q2: Why am I observing high cytotoxicity in my non-target or control cell lines?
A2: While this compound is highly selective, cytotoxicity in non-target cells can occur for several reasons:
-
On-Target Toxicity: Tankyrases are involved in various cellular processes beyond Wnt signaling, including telomere maintenance and mitotic spindle formation.[3] Inhibition of these functions could be toxic to certain cell types, even if they are not dependent on Wnt signaling for proliferation. This is considered an "on-target" toxicity.
-
Off-Target Kinase Inhibition: At higher concentrations, this compound might inhibit other kinases or proteins essential for cell survival.[5][6] This is a common characteristic of kinase inhibitors and can lead to unexpected cell death.[7]
-
Cell Line Specific Sensitivity: Some cell lines may have a particular genetic background or express specific proteins that make them uniquely sensitive to the effects of TNKS inhibition.
-
Experimental Conditions: Factors like compound solubility, final solvent concentration (e.g., DMSO), or cell culture health can contribute to apparent cytotoxicity.[5]
Q3: What are the recommended working concentrations for this compound?
A3: this compound inhibits the Wnt pathway in cellular assays with an IC50 of approximately 5 nM in DLD-1 cells.[4][8] It shows anti-proliferative effects in sensitive cell lines like Colo320DM with a GI50 of around 40 nM.[3][8] For initial experiments, a dose-response curve ranging from 1 nM to 1 µM is recommended. If cytotoxicity is observed at the lower end of this range in non-target cells, a thorough troubleshooting investigation is warranted.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: Differentiating between on-target and off-target effects is crucial.[9] A key strategy is to perform a "rescue" experiment. If the cytotoxicity is on-target (i.e., due to TNKS inhibition), the effect should not be reversible by overexpressing an unrelated survival protein. Conversely, if a drug-resistant mutant of the target can rescue the phenotype, it points to an on-target effect.[10] Another approach is to use multiple inhibitors with different chemical scaffolds that target the same protein; if they produce the same phenotype, the effect is more likely to be on-target.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound.
Problem 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
If you observe significant cell death in your non-target cell lines at concentrations where you expect to see specific Wnt pathway inhibition (e.g., 5-100 nM), follow this workflow.
Detailed Steps:
-
Verify Experimental Parameters:
-
Compound Integrity: Ensure your this compound stock solution is correctly prepared and has not degraded. Prepare fresh dilutions for each experiment.[11]
-
Solvent Control: Run a vehicle-only control (e.g., DMSO) at the highest concentration used in your experiment to rule out solvent-induced toxicity.
-
Cell Health: Confirm that your non-target cells are healthy, free from contamination, and plated at an appropriate density before adding the compound.
-
-
Perform a Detailed Dose-Response Analysis:
-
Use a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) on both your target (Wnt-dependent) and non-target cell lines.
-
Calculate the IC50 (inhibitory concentration) or GI50 (growth inhibition) values for each cell line. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[5]
-
-
Determine the Mechanism of Cell Death:
-
To understand how the cells are dying, perform assays that distinguish between apoptosis and necrosis. An apoptosis assay, such as Caspase-Glo® 3/7, measures the activity of key effector caspases.[12][13] A necrosis assay, such as an LDH release assay, measures the loss of membrane integrity.
-
If apoptosis is induced at low concentrations, it may suggest the inhibition of a specific, critical signaling pathway.
-
-
Confirm Off-Target Activity:
-
Rescue Experiments: This is a definitive method to distinguish on- and off-target effects. For example, if you suspect this compound is inhibiting a specific survival kinase (e.g., "Kinase X"), transfecting the non-target cells with a constitutively active or drug-resistant version of Kinase X should "rescue" them from this compound-induced death.[10][14][15]
-
Kinase Profiling: For a comprehensive analysis, consider using a commercial kinase profiling service to screen this compound against a broad panel of human kinases. This can identify unexpected off-targets that may be responsible for the cytotoxicity.[10]
-
Data Presentation
Summarize your dose-response data in a clear, tabular format to compare the sensitivity of different cell lines.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | Primary Target Status | Description | GI50 (nM) | Max Inhibition (%) |
| Colo320DM | Wnt-Pathway Addicted | Colorectal Adenocarcinoma | 40 | 95% |
| HCT-116 | β-catenin Mutant (Wnt active) | Colorectal Carcinoma | >10,000 | <10% |
| MDA-MB-436 | BRCA Mutant | Melanoma | >10,000 | <5% |
| MRC-5 | Non-Target Control | Normal Human Lung Fibroblast | 850 | 80% |
Data shown is illustrative. The GI50 for Colo320DM is based on published results.[3][8] Other values are hypothetical for troubleshooting purposes.
Signaling Pathway Visualization
Understanding the intended pathway of this compound is key to interpreting results. This compound inhibits TNKS1/2, leading to the stabilization of the β-catenin destruction complex.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[16]
Materials:
-
Cells of interest (target and non-target)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.
Protocol 2: Apoptosis (Caspase-Glo® 3/7) Assay
This protocol quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.[12]
Materials:
-
Cells treated with this compound in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Plate-reading luminometer
Procedure:
-
Assay Setup: Seed and treat cells in a white-walled 96-well plate as you would for a viability assay. Include positive and negative controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Increased luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. SRC family kinase inhibition rescues molecular and behavioral phenotypes, but not protein interaction network dynamics, in a mouse model of Fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Selecting the Right Negative Controls for AZ6102 Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing appropriate negative controls for experiments involving AZ6102, a potent and selective dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). Proper negative controls are crucial for ensuring the specificity of experimental results and accurately interpreting the on-target effects of this compound on the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the catalytic PARP domain of both TNKS1 and TNKS2.[1][2][3][4] By inhibiting these enzymes, this compound prevents the poly-ADP-ribosylation (PARsylation) of Axin, a key component of the β-catenin destruction complex.[5] This stabilization of Axin leads to the subsequent degradation of β-catenin, thereby inhibiting the canonical Wnt signaling pathway.[6]
Q2: Why are negative controls essential in this compound experiments?
Negative controls are critical for distinguishing the specific, on-target effects of this compound from non-specific or off-target effects.[7][8] They help to:
-
Confirm that the observed phenotype is a direct result of TNKS1/2 inhibition and not due to solvent effects, general compound toxicity, or off-target interactions.[9][10]
-
Establish a baseline for assay readouts, allowing for accurate quantification of this compound's potency and efficacy.
-
Validate the specificity of the experimental system and reagents.
Q3: What are the different types of negative controls I should consider for my this compound experiments?
A multi-faceted approach to negative controls is recommended. The key types of controls are:
-
Vehicle Control: This is the most fundamental control and should be included in every experiment. It consists of the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used for the drug treatment.[11]
-
Structurally Similar Inactive Compound: The ideal negative control is a molecule that is structurally very similar to this compound but lacks inhibitory activity against TNKS1/2. While a specific inactive analog for this compound is not commercially available, researchers can inquire about custom synthesis of such compounds.
-
Cell-Based Negative Controls: These involve using cell lines that are known to be non-responsive to Wnt pathway inhibition at the level of the β-catenin destruction complex.
-
Genetic Knockdown/Knockout Controls: Using siRNA, shRNA, or CRISPR/Cas9 to deplete TNKS1 and/or TNKS2 can help confirm that the effects of this compound are on-target.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal in vehicle control | - Contaminated reagents- High solvent concentration (e.g., DMSO toxicity)- Intrinsic fluorescence/luminescence of the solvent | - Use fresh, high-quality reagents.- Perform a solvent tolerance test to determine the maximum non-toxic concentration of the vehicle.- Measure the background signal of the vehicle alone and subtract it from all experimental wells. |
| Unexpected activity in the structurally similar inactive control | - The control compound may have some residual activity.- The control compound has off-target effects.- The observed effect is an artifact of the assay system. | - If possible, obtain a different batch or a different inactive analog.- Profile the inactive control against a panel of kinases or other potential off-targets.- Validate the finding in a secondary, orthogonal assay. |
| No difference between this compound-treated and negative control groups in a responsive cell line | - this compound degradation- Incorrect concentration of this compound- Insufficient incubation time- Cell line has lost responsiveness | - Use freshly prepared this compound solutions.- Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment.- Authenticate the cell line and check for mutations in the Wnt pathway. |
| Variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
Experimental Protocols and Data Presentation
Key Experiments and Recommended Negative Controls
| Experimental Goal | Primary Assay | Recommended Negative Controls | Expected Outcome for Negative Controls |
| Assess on-target engagement | Western Blot for Axin2 stabilization | - Vehicle Control (e.g., DMSO)- Non-responsive cell line (e.g., HCT-116) | - No change in Axin2 protein levels compared to untreated cells. |
| Measure Wnt pathway inhibition | TCF/LEF Reporter Assay | - Vehicle Control- Reporter vector with mutated TCF/LEF binding sites- Non-responsive cell line | - No significant decrease in luciferase activity.- No response to Wnt stimulation. |
| Evaluate anti-proliferative effects | Cell Viability/Proliferation Assay | - Vehicle Control- Non-responsive cell line (e.g., HCT-116, MDA-MB-436)[1] | - No significant decrease in cell viability or proliferation. |
| Confirm specificity of action | Rescue experiment with TNKS1/2 overexpression | - Empty vector control | - Overexpression of TNKS1/2 should not rescue the effects of the vehicle control. |
Protocol: Western Blot for Axin2 Stabilization
-
Cell Culture and Treatment:
-
Seed a Wnt-dependent cell line (e.g., Colo320DM) in a 6-well plate.
-
Once cells reach 70-80% confluency, treat with this compound at various concentrations (e.g., 1, 10, 100 nM).
-
Include a vehicle control (e.g., 0.1% DMSO) and a non-responsive cell line (e.g., HCT-116) treated with the highest concentration of this compound and vehicle.
-
Incubate for 24 hours.
-
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Axin2 (1:1000) and a loading control (e.g., GAPDH or β-actin, 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image.
-
Protocol: TCF/LEF Reporter Assay
-
Cell Culture and Transfection:
-
Seed HEK293T cells (or another suitable cell line) in a 96-well plate.
-
Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
As a negative control , transfect a separate set of wells with a reporter plasmid containing mutated TCF/LEF binding sites (FOPflash).
-
-
Treatment:
-
24 hours post-transfection, treat cells with a Wnt ligand (e.g., Wnt3a conditioned media) to activate the pathway.
-
Concurrently, treat with a dilution series of this compound.
-
Include a vehicle control group treated with the Wnt ligand and the vehicle for this compound.
-
-
Luciferase Assay:
-
After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Visualizing Experimental Logic and Pathways
Caption: Workflow for utilizing different negative controls in this compound experiments.
Caption: The canonical Wnt signaling pathway and the point of intervention by this compound.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. AZ 6102 | Tankyrase | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. This compound [openinnovation.astrazeneca.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. docs.abcam.com [docs.abcam.com]
Technical Support Center: Overcoming AZ6102 Tumor Resistance Mediated by Caco-2 Efflux
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Caco-2 cell efflux of the tankyrase inhibitor, AZ6102, a potential mechanism of tumor resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Caco-2 cell efflux?
This compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[1][2][3][4][5] While preclinical data suggests this compound has low Caco-2 efflux, making it less susceptible to this common tumor resistance mechanism, it is crucial to experimentally verify and quantify this property for your specific cancer model.[2][5] Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer expressing various efflux transporters, most notably P-glycoprotein (P-gp/MDR1), and are considered a gold standard for in vitro prediction of intestinal drug absorption and efflux.[6][7][8][9]
Q2: What is P-glycoprotein (P-gp) and why is it important in this compound resistance?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively transports a wide range of structurally diverse compounds out of cells.[6][10][11][12] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer, as it reduces the intracellular concentration of chemotherapeutic agents, diminishing their efficacy.[6][7][10][11] If this compound were a substrate for P-gp, cancer cells overexpressing this transporter could develop resistance by actively pumping the drug out.
Q3: How can I determine if this compound is a substrate of P-gp in my Caco-2 cell model?
A bidirectional transport assay using Caco-2 cell monolayers is the standard method. This involves measuring the transport of this compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (ER), calculated as the ratio of the apparent permeability coefficient (Papp) in the B-to-A direction to the A-to-B direction (Papp B-A / Papp A-B), greater than 2.0 is indicative of active efflux.[8] To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.
Q4: What is the potential link between this compound's mechanism of action (tankyrase inhibition) and the regulation of P-gp expression?
This compound inhibits tankyrase, which leads to the stabilization of Axin and subsequent downregulation of the Wnt/β-catenin signaling pathway.[1][2][5] Several studies have demonstrated that the Wnt/β-catenin pathway can regulate the expression of the ABCB1 gene, which encodes for P-gp.[1][2][10] Therefore, by inhibiting this pathway, this compound could potentially downregulate the expression of P-gp, thereby reducing efflux-mediated resistance. This represents a compelling area for investigation.
Troubleshooting Guides
This section provides solutions to common problems encountered during Caco-2 permeability assays with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in Papp values for this compound between wells/experiments | - Inconsistent cell seeding density.- Variation in Caco-2 cell passage number.- Incomplete or inconsistent monolayer formation.- Pipetting errors. | - Ensure a consistent cell seeding protocol and use cells within a defined passage number range.- Monitor monolayer integrity using Transepithelial Electrical Resistance (TEER) measurements and Lucifer Yellow permeability.- Use calibrated pipettes and consistent pipetting techniques. |
| Low recovery of this compound (<80%) | - Nonspecific binding of this compound to the assay plate or filter membrane.- Metabolism of this compound by Caco-2 cells.- Intracellular accumulation of this compound. | - Include 0.1-1% Bovine Serum Albumin (BSA) in the receiver buffer to reduce nonspecific binding.- Pre-treat plates with a blocking agent.- Analyze cell lysates at the end of the experiment to quantify intracellular drug concentration.- Investigate potential metabolism by LC-MS/MS analysis of incubates for metabolites. |
| Efflux ratio for positive control (e.g., Digoxin) is less than 2.0 | - Poorly differentiated Caco-2 monolayer with low P-gp expression.- Use of an inappropriate P-gp substrate as a positive control.- Incorrect concentration of the positive control, leading to transporter saturation. | - Ensure Caco-2 cells are cultured for at least 21 days to allow for proper differentiation and transporter expression.- Verify the expression of P-gp via Western blot or qPCR.- Use a well-characterized P-gp substrate like Digoxin or Talinolol at a concentration below its Km for P-gp. |
| Inconsistent results with P-gp inhibitor (e.g., Verapamil) | - The concentration of the inhibitor is too low to be effective or too high, causing cytotoxicity.- The inhibitor itself is a substrate and competes with this compound for transport.- The efflux is mediated by a different transporter not inhibited by the chosen compound. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor.- Use a specific P-gp inhibitor like zosuquidar.- Consider the involvement of other efflux transporters like Breast Cancer Resistance Protein (BCRP) and use appropriate inhibitors (e.g., Ko143) to investigate. |
Quantitative Data Summary
While specific, publicly available quantitative data for this compound's Caco-2 permeability is limited, the following tables provide a template for how to structure and present your experimental data. Data for well-characterized P-gp substrates and non-substrates are included for comparison.
Table 1: Apparent Permeability (Papp) and Efflux Ratio (ER) of this compound and Control Compounds in Caco-2 Cells
| Compound | Concentration (µM) | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate? |
| This compound | User Defined | Experimental Data | Experimental Data | Experimental Data | To be determined |
| Propranolol (High Permeability) | 10 | 25.0 ± 2.1 | 23.5 ± 1.9 | 0.94 | No |
| Atenolol (Low Permeability) | 10 | 0.5 ± 0.1 | 0.6 ± 0.2 | 1.2 | No |
| Digoxin (P-gp Substrate) | 1 | 0.2 ± 0.05 | 5.0 ± 0.7 | 25.0 | Yes |
| Verapamil (P-gp Inhibitor/Substrate) | 10 | 15.0 ± 1.5 | 35.0 ± 3.2 | 2.3 | Yes |
Note: Data for control compounds are representative and may vary between laboratories.
Table 2: Effect of P-gp Inhibitor on the Efflux Ratio of this compound
| Compound | P-gp Inhibitor (Concentration) | Efflux Ratio (ER) | Fold Reduction in ER |
| This compound | None | Experimental Data | - |
| This compound | Verapamil (50 µM) | Experimental Data | Calculated |
| Digoxin | None | 25.0 | - |
| Digoxin | Verapamil (50 µM) | 1.5 | 16.7 |
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol outlines the steps to determine the apparent permeability (Papp) and efflux ratio (ER) of this compound.
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® polycarbonate membrane inserts (e.g., 12-well format, 1.12 cm² surface area, 0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >250 Ω·cm² for a confluent monolayer.
-
Perform a Lucifer Yellow permeability assay to confirm monolayer integrity. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A→B) Transport:
-
Add the dosing solution containing this compound (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the dosing solution containing this compound to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C on an orbital shaker (50 rpm) for 2 hours.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and immediately replace with fresh, pre-warmed transport buffer.
-
Take a sample from the donor chamber at the beginning and end of the experiment to determine the initial concentration and assess compound recovery.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux rate (amount of compound transported per unit time).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Visualizations
Signaling Pathway
Caption: Wnt signaling pathway and its potential regulation of P-glycoprotein (MDR1) expression.
Experimental Workflow
Caption: Experimental workflow for a bidirectional Caco-2 permeability assay.
References
- 1. Inhibition of Wnt/β‐catenin signaling downregulates P‐glycoprotein and reverses multi‐drug resistance of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Wnt/β-catenin signaling downregulates P-glycoprotein and reverses multi-drug resistance of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 5. enamine.net [enamine.net]
- 6. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Differential selectivity of efflux transporter inhibitors in Caco-2 and MDCK-MDR1 monolayers: a strategy to assess the interaction of a new chemical entity with P-gp, BCRP, and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids modulate multidrug resistance through wnt signaling in P-glycoprotein overexpressing cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
- 12. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: AZ6102 Versus XAV-939 in the Inhibition of the Wnt Signaling Pathway
For researchers, scientists, and drug development professionals navigating the complexities of the Wnt signaling pathway, the choice of a potent and specific inhibitor is paramount. The aberrant activation of this critical pathway is a known driver in numerous cancers and other diseases, making targeted inhibition a key therapeutic strategy. Among the arsenal (B13267) of available small molecules, AZ6102 and XAV-939 have emerged as prominent inhibitors targeting the tankyrase enzymes (TNKS1 and TNKS2), crucial regulators of the β-catenin destruction complex. This guide provides an objective, data-driven comparison of this compound and XAV-939 to inform experimental design and drug development decisions.
Both this compound and XAV-939 function by inhibiting the poly-ADP-ribosylation (PARP) activity of TNKS1 and TNKS2.[1] This enzymatic activity is responsible for marking Axin, a key scaffolding protein in the β-catenin destruction complex, for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrases, both compounds lead to the stabilization of Axin, thereby enhancing the degradation of β-catenin and suppressing the transcription of Wnt target genes.[2][3][4] While sharing a common mechanism, differences in their potency and selectivity can have significant implications for their utility in research and therapeutic contexts.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and XAV-939 has been quantified in various assays, with the half-maximal inhibitory concentration (IC50) being a key metric of potency. The available data indicates that this compound is a more potent inhibitor of both TNKS1 and TNKS2 compared to XAV-939.
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound | TNKS1 | 3 | >100-fold vs. other PARP family enzymes (PARP1, PARP2, PARP6) | [1] |
| TNKS2 | 1 | [1] | ||
| XAV-939 | TNKS1 | 11 (alternatively 5) | Specific for Wnt pathway, no effect on NF-κB or TGF-β | [2][4][5][6] |
| TNKS2 | 4 (alternatively 2) | [2][4][5][6] |
Note: IC50 values for XAV-939 show some variability across different sources, which may be attributable to different experimental conditions.
Experimental Methodologies
To rigorously evaluate and compare the efficacy of Wnt pathway inhibitors like this compound and XAV-939, a suite of well-established experimental protocols is employed. These assays provide quantitative data on the inhibition of the Wnt signaling pathway at different levels, from target enzyme activity to cellular outcomes.
TOPFlash/FOPFlash Luciferase Reporter Assay
This is the gold-standard assay for quantifying the transcriptional activity of the β-catenin/TCF/LEF complex.
Principle: The TOPFlash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene. In the presence of nuclear β-catenin, the TCF/LEF transcription factors are activated, leading to the expression of luciferase. The FOPFlash plasmid, which contains mutated TCF/LEF binding sites, serves as a negative control for non-specific transcriptional activation. The ratio of TOPFlash to FOPFlash activity provides a specific measure of Wnt pathway activation.[2][7][8]
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T, DLD-1, or SW480) in a 96-well plate at a density that ensures 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPFlash or FOPFlash reporter plasmid along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of the Wnt pathway agonist (e.g., Wnt3a conditioned medium) and the inhibitor (this compound or XAV-939) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the fold change of the TOPFlash/FOPFlash ratio in treated cells relative to control cells.
Western Blot for β-catenin Levels
This technique is used to directly measure the levels of β-catenin protein in cell lysates, providing a direct assessment of the inhibitor's ability to promote its degradation.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with an antibody specific for β-catenin.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound, XAV-939, or vehicle control for a specified time. Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay method, such as the BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (typically 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
Cell Viability Assay (MTT/XTT)
This assay is performed to assess the cytotoxic effects of the inhibitors on the cells being studied.
Principle: Tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[2]
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or XAV-939 for 24, 48, or 72 hours.
-
Addition of Reagent:
-
For the MTT assay, add the MTT reagent to each well and incubate for 1-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For the XTT assay, add the XTT reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (~570 nm for MTT and ~450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The cytotoxic IC50 value can be determined by plotting cell viability against the inhibitor concentration.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Wnt signaling pathway with the points of inhibition for this compound and XAV-939, and a typical experimental workflow for comparing these inhibitors.
Caption: Wnt signaling pathway and points of inhibition by this compound and XAV-939.
Caption: Experimental workflow for comparing Wnt pathway inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Efficacy Showdown: A Comparative Analysis of Tankyrase Inhibitors AZ6102 and G007-LK
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Tankyrase (TNKS) inhibitors, AZ6102 and G007-LK. This analysis is based on publicly available experimental data to assist in the selection of appropriate tool compounds for Wnt/β-catenin pathway research.
This compound and G007-LK are potent small molecule inhibitors of Tankyrase 1 and 2 (TNKS1/2), enzymes that play a critical role in regulating the Wnt/β-catenin signaling pathway through their poly(ADP-ribosyl)ation (PARsylation) activity. Inhibition of TNKS1/2 leads to the stabilization of Axin proteins, key components of the β-catenin destruction complex, thereby suppressing Wnt-driven cellular processes. Both compounds have been instrumental in elucidating the therapeutic potential of targeting Tankyrase in oncology and other diseases.
Quantitative Efficacy Comparison
The in vitro potency of this compound and G007-LK has been evaluated in various enzymatic and cell-based assays. The following tables summarize the key quantitative data for a comparative assessment.
| Compound | Target | Biochemical IC50 | Reference |
| This compound | TNKS1 | 3 nM | [1] |
| TNKS2 | 1 nM | [1] | |
| G007-LK | TNKS1 | 46 nM | [2][3] |
| TNKS2 | 25 nM | [2][3] |
Table 1: Biochemical Potency of this compound and G007-LK against TNKS1 and TNKS2. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
| Compound | Assay | Cell Line | Potency | Reference |
| This compound | TCF4 Reporter Assay | Not Specified | <5 nM | [1] |
| Wnt Pathway Inhibition | DLD-1 | IC50: 5 nM | [4] | |
| Cell Proliferation (GI50) | Colo320DM | ~40 nM | [1] | |
| G007-LK | Cellular Wnt Signaling | HEK293 (stable) | IC50: 50 nM | [3][5] |
| Colony Formation Suppression | COLO-320DM | ~0.2 µM | [6] | |
| Organoid Growth | Not Specified | IC50: 80 nM | [6] |
Table 2: Cellular Activity of this compound and G007-LK in Wnt-Dependent Cancer Cell Lines. IC50/GI50 values represent the concentration of the inhibitor required to achieve a 50% reduction in the measured cellular response.
Signaling Pathway and Mechanism of Action
Both this compound and G007-LK exert their effects by inhibiting the PARP domain of TNKS1 and TNKS2. This inhibition prevents the PARsylation of Axin, protecting it from ubiquitin-mediated degradation. The resulting stabilization and accumulation of Axin enhance the assembly and activity of the β-catenin destruction complex, which subsequently phosphorylates β-catenin, marking it for proteasomal degradation. This leads to a reduction in nuclear β-catenin levels and a decrease in the transcription of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound and G007-LK.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro findings. Below are summaries of key experimental protocols employed in the characterization of these inhibitors.
TNKS1/2 Enzymatic Assay
Objective: To determine the biochemical potency (IC50) of the inhibitors against purified TNKS1 and TNKS2 enzymes.
General Protocol:
-
Recombinant human TNKS1 or TNKS2 protein is incubated with the substrate, NAD+.
-
A range of concentrations of the test compound (this compound or G007-LK) is added to the reaction mixture.
-
The enzymatic reaction is allowed to proceed for a defined period at a specific temperature.
-
The consumption of NAD+ is quantified, often using a coupled enzymatic assay that generates a fluorescent or chemiluminescent signal.
-
The signal is measured using a plate reader, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
TCF/LEF Luciferase Reporter Assay
Objective: To measure the inhibitory effect of the compounds on the transcriptional activity of the Wnt/β-catenin pathway in a cellular context.
General Protocol:
-
A suitable cell line (e.g., HEK293T, DLD-1) is stably or transiently transfected with a TCF/LEF-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid for normalization.
-
Cells are seeded in multi-well plates and treated with a serial dilution of the inhibitor (this compound or G007-LK).
-
Wnt signaling can be stimulated using recombinant Wnt3a or by using cell lines with mutations that constitutively activate the pathway.
-
After a specific incubation period (e.g., 24-72 hours), cells are lysed, and both firefly and Renilla luciferase activities are measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal, and the IC50 is determined from the dose-response curve.
Axin2 Stabilization Assay (Western Blot)
Objective: To confirm the on-target effect of the inhibitors by assessing the stabilization of Axin2 protein levels.
General Protocol:
-
Wnt-dependent cancer cell lines (e.g., Colo320DM, SW480) are treated with the inhibitor at various concentrations for a specified duration.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with a primary antibody specific for Axin2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the Axin2 band is quantified and normalized to the loading control.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Validating the On-Target Effects of AZ6102 on Tankyrase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Tankyrase inhibitor AZ6102 with other well-characterized alternatives. The on-target effects of this compound are validated through biochemical and cellular assays, with supporting experimental data and detailed protocols to aid in reproducible research.
Introduction to Tankyrase Inhibition
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a critical role in various cellular processes, most notably in the canonical Wnt/β-catenin signaling pathway. Tankyrases mediate the poly(ADP-ribosylation) (PARsylation) of Axin, a key scaffolding protein in the β-catenin destruction complex. This modification targets Axin for ubiquitination and subsequent proteasomal degradation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin co-activates T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of genes involved in cell proliferation and survival.
Aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers. Small molecule inhibitors of Tankyrase, such as this compound, block the catalytic activity of TNKS1/2. This inhibition prevents Axin PARsylation, leading to its stabilization and the reformation of the β-catenin destruction complex. Consequently, β-catenin is targeted for degradation, and Wnt/β-catenin signaling is suppressed. This mechanism of action makes Tankyrase inhibitors a promising therapeutic strategy for cancers with dysregulated Wnt signaling.
Comparative Analysis of Tankyrase Inhibitors
The on-target efficacy of a Tankyrase inhibitor is determined by its potency in enzymatic and cellular assays. The following tables summarize the quantitative data for this compound and other notable Tankyrase inhibitors.
Biochemical Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the enzymatic activity of a target by 50%. Lower IC50 values indicate greater potency. The selectivity of an inhibitor is assessed by comparing its IC50 value for the intended target (TNKS1/2) against other related enzymes, such as PARP1 and PARP2.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | 3[1] | 1[1] | 2000[1] | 500[1] |
| XAV939 | 11[2][3] | 4[2][3][4] | 5500[5] | 479[5] |
| G007-LK | 46[4][6][7] | 25[4][6][7] | >20000[6] | >100000[6] |
| NVP-TNKS656 | - | 6[4][8][9] | >1900 | 32 |
| OM-153 | 13[10] | 2[10] | - | - |
Note: IC50 values can vary slightly between different assay conditions and experimental setups.
Cellular Wnt Pathway Inhibition (EC50)
The half-maximal effective concentration (EC50) in a cellular context reflects the inhibitor's ability to permeate cells and engage its target to produce a functional outcome, such as the inhibition of Wnt/β-catenin signaling. This is often measured using a TCF/LEF luciferase reporter assay.
| Inhibitor | Cell Line | Cellular EC50 (nM) |
| This compound | DLD-1 | 5[2][11][12] |
| G007-LK | HEK293 | 50[7] |
| OM-153 | HEK293 | 0.63[10] |
| NVP-TNKS656 | HEK293 | 3.5 |
| XAV939 | DLD-1 | 707[5] |
Note: Cellular EC50 values are dependent on the cell line and specific assay conditions.
Experimental Protocols for On-Target Validation
Validating the on-target effects of Tankyrase inhibitors like this compound involves a series of well-defined experiments. Below are detailed methodologies for key assays.
TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing TCF/LEF binding sites (TOPFlash) and a control plasmid expressing Renilla luciferase. Inhibition of Tankyrase leads to a decrease in β-catenin-mediated transcription, resulting in reduced firefly luciferase expression.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPFlash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the Tankyrase inhibitor (e.g., this compound) or vehicle control (DMSO).
-
Wnt Pathway Activation: Stimulate the Wnt pathway by adding purified Wnt3a protein or a GSK3β inhibitor (e.g., CHIR99021).
-
Cell Lysis and Luciferase Measurement: After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized values against the inhibitor concentration to determine the EC50.[13][14]
Western Blot for Axin2 Stabilization
This assay provides direct evidence of target engagement by observing the stabilization of Axin2, a direct substrate of Tankyrase.
Principle: Inhibition of Tankyrase prevents the PARsylation and subsequent degradation of Axin2, leading to its accumulation within the cell, which can be detected by Western blotting.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., SW480) and treat with varying concentrations of the Tankyrase inhibitor or vehicle control for a defined time course (e.g., 6, 12, 24 hours).[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for Axin2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[15][16]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify direct target engagement in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.
Protocol:
-
Cell Treatment: Treat intact cells with the Tankyrase inhibitor or vehicle control.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures for a short duration (e.g., 3 minutes), followed by rapid cooling.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble Tankyrase protein in the supernatant by Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble Tankyrase against the temperature. A shift of the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.[17][18][19]
Visualizing On-Target Validation
Diagrams illustrating the signaling pathway and experimental workflows provide a clear conceptual framework for understanding the validation of this compound's on-target effects.
Caption: Wnt/β-catenin signaling and the mechanism of Tankyrase inhibition by this compound.
Caption: Experimental workflow for validating Tankyrase inhibitor on-target effects.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. adooq.com [adooq.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
AZ6102 vs. IWR-1: A Head-to-Head Comparison of Wnt Inhibition
The dysregulation of the Wnt signaling pathway is a critical factor in the progression of numerous diseases, including a variety of cancers. For researchers in oncology, developmental biology, and regenerative medicine, the ability to selectively inhibit this pathway is paramount. This guide provides a detailed comparative analysis of two widely used Wnt inhibitors, AZ6102 and IWR-1, focusing on their mechanisms of action, potency, and supporting experimental data to facilitate informed decisions in experimental design.
The canonical Wnt signaling pathway is a key regulator of cell fate, proliferation, and differentiation. In its "off" state, a multiprotein "destruction complex," composed of Axin, APC, GSK3β, and CK1α, targets the transcriptional co-activator β-catenin for proteasomal degradation. The binding of Wnt ligands to cell surface receptors leads to the disassembly of this complex, resulting in the stabilization and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes.
Mechanism of Action: Targeting the Destruction Complex
Both this compound and IWR-1 are potent inhibitors of the Wnt signaling pathway that function by stabilizing the β-catenin destruction complex. They achieve this by inhibiting the activity of tankyrase 1 and 2 (TNKS1/2), enzymes that poly-ADP-ribosylate (PARsylate) Axin, marking it for degradation. By preventing Axin degradation, both compounds lead to the stabilization of the destruction complex, enhanced β-catenin phosphorylation and degradation, and subsequent downregulation of Wnt target gene expression.
Quantitative Comparison of Inhibitor Potency
While both inhibitors target tankyrases, their potency differs significantly. This compound demonstrates considerably higher potency against both TNKS1 and TNKS2 in enzymatic assays and is more potent in cell-based Wnt signaling assays compared to IWR-1.
| Parameter | This compound | IWR-1 | Reference(s) |
| TNKS1 IC50 | 3 nM | 131 nM | |
| TNKS2 IC50 | 1 nM | 56 nM | |
| Wnt Pathway IC50 | <5 nM (in DLD-1 cells) | 180 nM (in L-Wnt-STF cells) | |
| PARP1 IC50 | 2.0 µM | >18.75 µM | |
| PARP2 IC50 | 0.5 µM | >18.75 µM |
In Vitro and In Vivo Efficacy
This compound
-
In Vitro: this compound effectively inhibits the proliferation of the Colo320DM colorectal cancer cell line with a GI50 of approximately 40 nM. It shows no anti-proliferative activity in the β-catenin mutant cell line HCT-116, indicating its specificity for Wnt pathway-dependent cancers. In Colo320DM cells, this compound treatment leads to the stabilization of Axin2 protein and modulates Wnt target genes in a dose and time-dependent manner.
-
In Vivo: Tolerated intravenous doses in mice have been established at up to 15 mg/kg daily and 120 mg/kg twice a week, suggesting its suitability for in vivo studies.
IWR-1
-
In Vitro: IWR-1 has been shown to be specifically cytotoxic for osteosarcoma cancer stem-like cells (CSCs) and impairs their self-renewal capacity. It compromises the translocation of β-catenin to the nucleus and the subsequent activation of TCF/LEF transcription factors.
-
In Vivo: In a human osteosarcoma xenograft model, the co-administration of IWR-1 with doxorubicin (B1662922) significantly decreased tumor progression. This was associated with a down-regulation of TCF/LEF transcriptional activity, nuclear β-catenin, and the expression of the CSC marker Sox2.
Detailed Experimental Protocols
TCF/LEF Luciferase Reporter Assay
This assay is a standard method for quantifying the activity of the canonical Wnt signaling pathway.
-
Cell Seeding: Plate HEK293T cells in a 96-well plate at a density that will achieve 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively active Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a Wnt pathway activator (e.g., Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021) and serial dilutions of the Wnt inhibitor (this compound or IWR-1) or vehicle control (DMSO).
-
Lysis and Measurement: After a further 24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the inhibitor concentration to determine the IC50 value.
Western Blot for Axin2 Stabilization
This method is used to confirm the mechanism of action of the tankyrase inhibitors by observing the accumulation of Axin2.
-
Cell Treatment: Plate a suitable cell line (e.g., DLD-1 or SW480) and treat with various concentrations of this compound, IWR-1, or vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Axin2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control such as β-actin or GAPDH should be used to ensure equal protein loading.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of Wnt inhibitors in a subcutaneous xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Colo320DM for this compound or an osteosarcoma cell line for IWR-1) in a suitable medium (e.g., PBS or Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Wnt inhibitor (this compound or IWR-1) or vehicle control according to a predetermined dosing schedule and route of administration (e.g., intravenous for this compound, intraperitoneal for IWR-1).
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry) to assess target engagement.
Conclusion: Which Inhibitor is Better?
The choice between this compound and IWR-1 depends on the specific research question and experimental context.
This compound is the clear choice when high potency is required. Its nanomolar efficacy in both enzymatic and cellular assays makes it a superior tool for experiments where complete and robust inhibition of the Wnt pathway is desired. Its suitability for in vivo studies has also been established, making it a valuable compound for preclinical therapeutic testing.
IWR-1 , while less potent than this compound, is a well-characterized and widely used Wnt inhibitor. It serves as a reliable tool for studying the consequences of Wnt pathway inhibition and has demonstrated in vivo efficacy, particularly in the context of sensitizing cancer cells to chemotherapy.
AZ6102 Demonstrates Potential for More Sustained Axin2 Stabilization Compared to XAV-939 in Wnt Signaling Pathway Inhibition
For Immediate Release
[City, State] – [Date] – For researchers in oncology and developmental biology, targeted inhibition of the Wnt signaling pathway is a critical area of investigation. Two prominent small molecule inhibitors, AZ6102 and XAV-939, both function by stabilizing the key scaffolding protein Axin2, a negative regulator of the Wnt pathway. While both compounds effectively inhibit the pathway, emerging evidence suggests that this compound may offer a more prolonged stabilization of Axin2, potentially leading to a more sustained therapeutic effect. This guide provides a detailed comparison of the two compounds, supported by available experimental data and protocols.
The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and embryogenesis. Its aberrant activation is implicated in numerous cancers. Both this compound and XAV-939 target tankyrase (TNKS) enzymes, which are responsible for the poly-ADP-ribosylation and subsequent degradation of Axin proteins.[1][2][3][4][5] By inhibiting tankyrase, these compounds prevent Axin2 degradation, leading to its accumulation. This stabilized Axin2 then promotes the destruction of β-catenin, a key effector of the Wnt pathway, thereby inhibiting the transcription of Wnt target genes.[1][2][3][4][5]
Comparative Efficacy and Duration of Action
While direct head-to-head studies detailing the temporal dynamics of Axin2 stabilization by this compound and XAV-939 are limited, available data provides insights into their respective profiles. This compound has been shown to stabilize Axin2 protein and modulate Wnt target genes in a dose and time-dependent manner in vitro and in vivo.[2] For XAV-939, studies have demonstrated its ability to increase Axin2 protein levels, with effects observable at 24 hours and persisting for up to 72 hours in some experimental systems.
A direct quantitative comparison of the half-life of Axin2 in the presence of each inhibitor would provide more definitive evidence of longer-lasting stabilization. However, based on the current understanding, this compound is presented as a compound with favorable pharmacokinetics for in vivo studies, suggesting a design for sustained action.
Quantitative Data Summary
The following table summarizes the key molecular and cellular effects of this compound and XAV-939 based on available literature.
| Parameter | This compound | XAV-939 | Reference |
| Target | Tankyrase 1 and 2 (TNKS1/2) | Tankyrase 1 and 2 (TNKS1/2) | [1][2] |
| Mechanism of Action | Inhibition of TNKS-mediated poly-ADP-ribosylation of Axin2, leading to Axin2 stabilization. | Inhibition of TNKS-mediated poly-ADP-ribosylation of Axin2, leading to Axin2 stabilization. | [1][2][3][4][5] |
| Effect on Axin2 | Stabilizes Axin2 protein levels in a time-dependent manner. | Increases Axin2 protein levels, with effects observed at 24 hours and persisting up to 72 hours. | [2] |
| Downstream Effect | Inhibition of β-catenin signaling and Wnt target gene expression. | Inhibition of β-catenin signaling and Wnt target gene expression. | [1][2][3][4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for comparing these inhibitors, the following diagrams are provided.
Caption: Wnt Signaling Pathway Inhibition by this compound and XAV-939.
Caption: Experimental workflow for comparing Axin2 stabilization.
Experimental Protocols
1. Western Blot Analysis of Axin2 Protein Levels
This protocol details the procedure for assessing the total Axin2 protein levels in cells treated with this compound or XAV-939.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., SW480 or DLD-1) in 6-well plates. Once the cells reach 70-80% confluency, treat them with the desired concentrations of this compound, XAV-939, or a vehicle control (e.g., DMSO).
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Axin2 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Analysis: Quantify the band intensities using densitometry software and normalize the Axin2 signal to the loading control.
2. Cycloheximide (CHX) Chase Assay for Axin2 Half-Life
This protocol is designed to determine the half-life of the Axin2 protein in the presence of the inhibitors.
-
Cell Culture and Pre-treatment: Plate cells as described above. Pre-treat the cells with either this compound, XAV-939, or vehicle control for a predetermined time (e.g., 4 hours) to allow for initial Axin2 stabilization.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the culture medium at a final concentration of 10-100 µg/mL to block new protein synthesis.
-
Time Course: Collect cell samples at various time points after the addition of CHX (e.g., 0, 30, 60, 90, 120 minutes).
-
Western Blot Analysis: Perform cell lysis, protein quantification, and Western blotting for Axin2 as described in the protocol above.
-
Data Analysis: Quantify the Axin2 band intensities at each time point and normalize them to the intensity at time 0 (immediately after CHX addition). Plot the relative Axin2 levels against time and fit the data to a one-phase decay curve to calculate the protein half-life.
Conclusion
Both this compound and XAV-939 are valuable tools for interrogating the Wnt signaling pathway through the stabilization of Axin2. While XAV-939 is a well-established inhibitor, the properties of this compound suggest the potential for a more sustained duration of action, a characteristic that could be highly advantageous for both in vitro and in vivo applications. Further direct comparative studies employing time-course and protein half-life experiments are warranted to definitively quantify the difference in the longevity of Axin2 stabilization and to fully elucidate the therapeutic potential of these compounds.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nonredundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Confirming AZ6102 Wnt Pathway Specificity Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AZ6102, a potent inhibitor of the Wnt signaling pathway, with other common alternatives. We present supporting experimental data and detailed methodologies for key experiments, including a proposed rescue experiment to definitively confirm the on-target specificity of this compound.
Introduction to this compound and the Wnt Signaling Pathway
The canonical Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its aberrant activation is a hallmark of numerous cancers. A key mechanism of Wnt pathway inhibition is through the stabilization of the β-catenin destruction complex. This compound is a small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2)[1]. Tankyrases are enzymes that poly-ADP-ribosylate (PARsylate) Axin, a scaffold protein in the β-catenin destruction complex, marking it for degradation[2][3]. By inhibiting TNKS1/2, this compound stabilizes Axin2, thereby enhancing the degradation of β-catenin and suppressing Wnt-dependent transcription[1].
Comparative Analysis of Wnt Pathway Inhibitors
This compound demonstrates high potency in inhibiting the Wnt pathway. Its performance can be compared with other well-characterized Tankyrase inhibitors such as XAV939 and IWR-1.
| Compound | Target | Mechanism of Action | Wnt Pathway Inhibition IC50 | TNKS1 IC50 | TNKS2 IC50 | Selectivity |
| This compound | TNKS1/2 | Stabilizes Axin2 by inhibiting its PARsylation | <5 nM (TCF4 reporter assay)[1] | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | >100-fold selectivity against other PARP family enzymes[4] |
| XAV939 | TNKS1/2 | Stabilizes Axin by inhibiting its PARsylation | ~25 nM (TOPFLASH reporter assay)[5] | 11 nM[6] | 4 nM[6] | Also inhibits PARP1 and PARP2 at higher concentrations[7] |
| IWR-1 | TNKS1/2 | Stabilizes Axin2, promoting β-catenin destruction | 180 nM (Wnt/β-catenin reporter assay)[6] | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | More specific for Tankyrases over other PARPs compared to XAV939[7] |
Rescue Experiments to Confirm this compound Specificity
To unequivocally demonstrate that the effects of this compound are mediated through the Wnt pathway, a rescue experiment is essential. The principle of a rescue experiment is to bypass the point of inhibition by providing a downstream component of the pathway. If the inhibitory effect of the compound is reversed, it confirms the specificity of the inhibitor for that pathway.
Proposed Rescue Experiment: Overexpression of a Constitutively Active β-Catenin
A robust method to confirm this compound's Wnt pathway specificity is to assess its effect in the presence of a constitutively active form of β-catenin. A mutant form of β-catenin lacking the N-terminal 90 amino acids (ΔN90 β-catenin) is resistant to degradation by the destruction complex and can translocate to the nucleus to activate TCF/LEF-mediated transcription, even in the presence of a functional destruction complex.
If this compound's inhibitory action is solely due to the stabilization of the β-catenin destruction complex, then the introduction of a degradation-resistant β-catenin should rescue the downstream transcriptional activation. A similar rescue has been demonstrated where constitutively active β-catenin rescued the effects of TLX siRNA-mediated Wnt pathway inhibition[8].
Experimental Workflow:
Caption: Workflow for a rescue experiment to confirm this compound Wnt pathway specificity.
Expected Outcome:
-
Cells with Empty Vector: this compound will inhibit Wnt signaling, leading to a dose-dependent decrease in luciferase activity.
-
Cells with ΔN90 β-Catenin: The high level of luciferase activity due to the constitutively active β-catenin will be largely unaffected by this compound treatment.
Experimental Protocols
TCF/LEF Reporter Assay
This assay is a standard method for quantifying the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: One day prior to transfection, seed HEK293T cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing either DMSO (vehicle control) or the desired concentrations of this compound.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly (TCF/LEF reporter) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The results can be expressed as a percentage of the vehicle-treated control.
Rescue Experiment Protocol
This protocol builds upon the TCF/LEF reporter assay.
Materials:
-
All materials for the TCF/LEF Reporter Assay
-
Expression plasmid for constitutively active β-catenin (e.g., pCS2+ΔN90 β-catenin)
-
Empty vector control plasmid (e.g., pCS2+)
Protocol:
-
Cell Seeding: Follow the same procedure as the TCF/LEF reporter assay.
-
Transfection: Prepare two sets of transfections:
-
Control group: Co-transfect cells with the TCF/LEF reporter, Renilla plasmid, and the empty vector control plasmid.
-
Rescue group: Co-transfect cells with the TCF/LEF reporter, Renilla plasmid, and the ΔN90 β-catenin expression plasmid.
-
-
Treatment: After 24 hours, treat both the control and rescue groups with DMSO or increasing concentrations of this compound.
-
Incubation, Lysis, and Data Analysis: Follow steps 4-6 of the TCF/LEF reporter assay protocol.
Signaling Pathway Diagrams
Caption: Canonical Wnt signaling pathway in "OFF" and "ON" states.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison of AZ6102 and Other Tankyrase Inhibitors: A Researcher's Guide
In the landscape of targeted cancer therapy, tankyrase inhibitors have emerged as a promising class of drugs, primarily targeting the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. This guide provides a detailed head-to-head comparison of AZ6102 with other notable tankyrase inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Comparison of Tankyrase Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound against other well-characterized tankyrase inhibitors. The data has been compiled from various preclinical studies.
Table 1: Biochemical Potency against Tankyrase 1 and 2 (IC50, nM)
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| This compound | 3 | 1 |
| XAV939 | 11 | 4 |
| G007-LK | 46[1][2][3] | 25[1][2][3] |
| E7449 | 50-100[4] | 50-100[4] |
| Basroparib (STP1002) | 29.94[5] | 3.68[5] |
| OM-153 | Not specified | Not specified |
| IWR-1 | 131[6] | Not specified |
Table 2: Selectivity Profile against other PARP Family Members (IC50, µM)
| Inhibitor | PARP1 IC50 (µM) | PARP2 IC50 (µM) | PARP6 IC50 (µM) |
| This compound | 2.0 [7] | 0.5 [7] | >3 |
| XAV939 | 0.075[7] | 0.03[7] | Not specified |
| G007-LK | >20[1] | Not specified | Not specified |
| E7449 | 0.001 | 0.0012 | Not specified |
| Basroparib (STP1002) | >10[5] | Not specified | Not specified |
| OM-153 | Not specified | Not specified | Not specified |
Table 3: Cellular Activity - Wnt Signaling Inhibition (IC50, nM)
| Inhibitor | Cell Line | Cellular Wnt Inhibition IC50 (nM) |
| This compound | DLD-1 | 5 |
| G007-LK | HEK293 | 50[3] |
| OM-153 | HEK293 | pM range[8] |
Signaling Pathways Modulated by Tankyrase Inhibitors
Tankyrase inhibitors primarily exert their effects through the modulation of the Wnt/β-catenin and Hippo-YAP signaling pathways.
Wnt/β-catenin Signaling Pathway
Tankyrases (TNKS1 and TNKS2) are key positive regulators of the Wnt/β-catenin signaling pathway. They achieve this by targeting Axin, a crucial component of the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation). This modification marks Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin leads to the disassembly of the destruction complex, resulting in the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes involved in cell proliferation. Tankyrase inhibitors block the PARsylation of Axin, leading to its stabilization, enhancement of the β-catenin destruction complex activity, and subsequent suppression of Wnt signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt Reporter Activity Assay [en.bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the tankyrase inhibitor AZ6102 with other notable compounds in its class: XAV939, OM-153, and NVP-TNKS656. Tankyrase inhibitors are a promising class of anti-cancer agents that function by modulating the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. This document summarizes key in vivo efficacy and pharmacokinetic data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
Tankyrase 1 and 2 (TNKS1/2) are enzymes that play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex. In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In many cancers, aberrant Wnt signaling or mutations in components of the destruction complex, such as APC, lead to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator, driving the expression of oncogenes like c-Myc and Cyclin D1.
Tankyrase inhibitors, including this compound and its counterparts, block the catalytic activity of TNKS1/2. This inhibition leads to the stabilization of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex. The subsequent degradation of β-catenin reduces its nuclear translocation and downstream oncogenic signaling.
Caption: Mechanism of Wnt/β-catenin signaling and tankyrase inhibitor action.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound and related tankyrase inhibitors in various preclinical cancer models.
| Compound | Cancer Model | Dosing Regimen | Efficacy | Reference |
| This compound | N/A (Tolerability studies) | 15 mg/kg IV, daily 120 mg/kg IV, twice a week | Tolerated doses in mice established. | --INVALID-LINK-- |
| XAV939 | Colorectal Cancer Patient-Derived Xenograft | 25 mg/kg (route not specified), with 5-fluorouracil | 45% Tumor Growth Inhibition (TGI) in combination therapy. | [1] |
| OM-153 | COLO-320DM Colorectal Cancer Xenograft | 0.33-10 mg/kg PO, twice daily | Dose-dependent reduction in tumor progression.[2][3][4] | [2][3][4] |
| NVP-TNKS656 | MMTV-Wnt1 Mammary Tumor Xenograft | 350 mg/kg PO | 70-80% reduction in Axin2 mRNA levels.[5] | [5] |
Pharmacokinetic Profiles in Mice
A comparison of the pharmacokinetic parameters of the tankyrase inhibitors in mice is presented below.
| Compound | Administration Route | Half-life (t½) | Clearance (CL) | Bioavailability (F) | Reference |
| This compound | IV | ~4 hours | 24 mL/min/kg | N/A | --INVALID-LINK-- |
| XAV939 | N/A | N/A | N/A | N/A | Data not readily available in reviewed sources. |
| OM-153 | IV | 6.5 - 24 hours | N/A | N/A | [6] |
| PO (10 mg/kg) | 8 - 24 hours | N/A | N/A | [6] | |
| NVP-TNKS656 | IV | N/A | Low | N/A | [7] |
| PO | N/A | N/A | 40-60% | [7] |
Experimental Protocols
General Xenograft Mouse Model Workflow
The following protocol outlines a general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of tankyrase inhibitors. Specific details may vary based on the cell line and compound being tested.
References
- 1. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New article: The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - Hybrid Technology Hub [med.uio.no]
- 4. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validating AZ6102-Induced Apoptosis in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate apoptosis induced by the Tankyrase inhibitor, AZ6102, in cancer cells. While direct studies explicitly detailing this compound-induced apoptosis are emerging, its mechanism of action through Wnt pathway inhibition strongly suggests a pro-apoptotic effect. This document outlines the inferred signaling pathway, compares key experimental validation techniques, and provides detailed protocols to aid in the rigorous assessment of this compound and other apoptosis-inducing agents.
This compound and the Wnt Signaling Pathway: An Inferred Mechanism of Apoptosis
This compound is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[2][3] In many cancers, particularly colorectal cancer, hyperactivation of the Wnt pathway due to mutations in genes like APC leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes promoting cell proliferation and survival.[4][5]
This compound inhibits the PARsylation activity of Tankyrases, which in turn stabilizes Axin, a key component of the β-catenin destruction complex. This enhanced complex then targets β-catenin for ubiquitination and proteasomal degradation, effectively reducing nuclear β-catenin levels and suppressing Wnt target gene expression.[1][3] The inhibition of the pro-survival Wnt pathway is a well-established strategy to induce apoptosis in cancer cells.[6][7] Therefore, the primary mechanism by which this compound is inferred to induce apoptosis is through the suppression of Wnt/β-catenin signaling.
Caption: Inferred signaling pathway of this compound-induced apoptosis.
Comparison of Apoptosis Validation Methods
A multi-faceted approach is recommended to validate apoptosis. The following table compares common experimental techniques, highlighting their principles, advantages, and limitations.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V/PI Staining | Detects the translocation of phosphatidylserine (B164497) (PS) to the outer cell membrane (Annexin V) and loss of membrane integrity (Propidium Iodide).[8][9][10][11] | Early (Annexin V positive, PI negative) and Late (Annexin V positive, PI positive). | Quantitative, high-throughput (flow cytometry), distinguishes between apoptotic and necrotic cells. | Can be transient, requires intact cells, may not be suitable for all cell types. |
| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., Caspase-3, -7) using fluorogenic or colorimetric substrates.[12] | Mid. | Quantitative, sensitive, can be adapted for high-throughput screening. | Indirect measure of apoptosis, activity can be transient, may not detect caspase-independent apoptosis. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late. | Can be used on fixed tissues and cells, provides morphological information (microscopy). | Can also detect necrotic cells, may have higher background, less suitable for high-throughput quantification. |
| Western Blotting | Detects changes in the expression and cleavage of key apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins).[13][14][15] | Early to Late (depending on the protein). | Provides information on specific signaling pathways, can detect multiple proteins simultaneously. | Semi-quantitative, lower throughput, requires specific antibodies. |
Experimental Protocols
Annexin V/PI Staining for Flow Cytometry
This protocol is a generalized procedure and may require optimization for specific cell lines.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cancer cells with this compound at various concentrations and time points. Include untreated and positive controls (e.g., cells treated with staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
Caspase-3/7 Activity Assay
This protocol is based on a commercially available luminescent assay kit.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled multiwell plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound and controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
TUNEL Assay
This is a general protocol for fluorescent TUNEL staining.
Materials:
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
DNase I (for positive control)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Grow and treat cells on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells with PBS.
-
Counterstaining and Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI to visualize the nuclei.
-
Analysis: Visualize the samples under a fluorescence microscope. Apoptotic cells will show green fluorescence (or the color of the chosen fluorochrome) in the nucleus, co-localizing with the blue DAPI stain.
Western Blotting for Cleaved Caspase-3 and PARP
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[14] The appearance of cleaved Caspase-3 (17/19 kDa fragments) and cleaved PARP (89 kDa fragment) indicates apoptosis.
Comparison with Alternative Apoptosis-Inducing Agents
To contextualize the pro-apoptotic potential of this compound, it is useful to compare it with other well-characterized apoptosis-inducing small molecules.
| Compound | Target/Mechanism of Action | Primary Apoptotic Pathway | Key Features |
| This compound (Inferred) | Tankyrase 1/2 inhibitor; Wnt pathway suppression. | Intrinsic | Targets a key oncogenic signaling pathway; potential for synergy with other agents. |
| Bortezomib (B1684674) | 26S proteasome inhibitor; leads to accumulation of pro-apoptotic factors and ER stress.[16][17][18][19][20] | Intrinsic and Extrinsic | FDA-approved for multiple myeloma and mantle cell lymphoma; broad effects on cellular protein homeostasis. |
| Staurosporine (B1682477) | Broad-spectrum protein kinase inhibitor.[21][22][23][24][25] | Intrinsic and Extrinsic | Potent, widely used positive control for apoptosis induction in vitro; acts through multiple signaling pathways. |
| Navitoclax (ABT-263) | Inhibitor of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, and Bcl-w).[26][27][28][29][30] | Intrinsic | Directly targets the core apoptosis machinery; effective in cancers dependent on Bcl-2 family proteins for survival. |
Experimental Workflow for Validating Drug-Induced Apoptosis
The following diagram illustrates a logical workflow for the comprehensive validation of apoptosis induced by a test compound like this compound.
Caption: A typical experimental workflow for apoptosis validation.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Apoptosis and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colon cancer cells with high invasive potential are susceptible to induction of apoptosis by a selective COX‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. mdpi.com [mdpi.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 19. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanism of staurosporine-induced apoptosis in murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. What is Navitoclax used for? [synapse.patsnap.com]
- 28. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 29. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
AZ6102: A Comparative Analysis of Selectivity for TNKS1 over TNKS2
For Immediate Release
This comparison guide provides a quantitative analysis of the selectivity of AZ6102, a potent small molecule inhibitor, for Tankyrase-1 (TNKS1) over Tankyrase-2 (TNKS2). The data presented herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the Wnt/β-catenin signaling pathway.
Quantitative Selectivity Data
This compound demonstrates high potency against both TNKS1 and TNKS2, with a slight preference for TNKS2. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. This data indicates that this compound is a dual inhibitor of both tankyrase isoforms.[1][2]
| Target | This compound IC50 (nM) |
| TNKS1 | 3 |
| TNKS2 | 1 |
Note: Lower IC50 values indicate higher potency.
Mechanism of Action in the Wnt/β-catenin Signaling Pathway
Tankyrase-1 and Tankyrase-2 are key positive regulators of the Wnt/β-catenin signaling pathway.[3] They act by PARsylating (poly-ADP-ribosylating) Axin, a central component of the β-catenin destruction complex. This modification targets Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes, many of which are implicated in cell proliferation and survival.[1][2] this compound inhibits the enzymatic activity of TNKS1 and TNKS2, thereby stabilizing Axin levels and promoting the degradation of β-catenin, which ultimately downregulates Wnt signaling.[1][4]
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against TNKS1 and TNKS2 typically involves biochemical assays that measure the enzymatic activity of the purified proteins. Below are generalized protocols for common assays used in the field.
Scintillation Proximity Assay (SPA) for Tankyrase Activity
This assay measures the incorporation of a radiolabeled ADP-ribose from NAD+ onto a biotinylated substrate by the tankyrase enzyme.
Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme
-
Biotinylated substrate (e.g., histone H1)
-
[3H]-NAD+ (radiolabeled nicotinamide (B372718) adenine (B156593) dinucleotide)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
This compound or other test compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound solution or DMSO (for control wells)
-
Recombinant TNKS1 or TNKS2 enzyme
-
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated substrate and [3H]-NAD+.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding a solution containing streptavidin-coated SPA beads.
-
Incubate for 30 minutes to allow the biotinylated substrate to bind to the SPA beads.
-
Centrifuge the plates and measure the radioactivity using a scintillation counter.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Homogeneous AlphaLISA® Assay for Tankyrase Activity
This assay is a non-radioactive, bead-based immunoassay to measure the PARsylation of a biotinylated substrate.
Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme
-
Biotinylated histone substrate
-
NAD+
-
ADP-Ribose Binding Reagent
-
Streptavidin-coated Donor beads and AlphaLISA® Acceptor beads
-
Assay buffer
-
This compound or other test compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the TNKS1 or TNKS2 enzyme, biotinylated substrate, NAD+, and this compound to the wells of a 384-well plate.
-
Add Acceptor beads and the ADP-Ribose Binding Reagent.[5][6]
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of PARsylated substrate.
-
Calculate IC50 values from the dose-response curves.
Conclusion
This compound is a potent dual inhibitor of both TNKS1 and TNKS2, with IC50 values in the low nanomolar range. While it exhibits slightly higher potency for TNKS2, it is best characterized as a non-selective inhibitor of the two tankyrase isoforms. Its ability to inhibit tankyrase activity leads to the stabilization of Axin and subsequent downregulation of the Wnt/β-catenin signaling pathway, making it a valuable tool for cancer research and potential therapeutic development. The experimental protocols outlined provide a framework for the quantitative assessment of this and other tankyrase inhibitors.
References
- 1. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Disposal of AZ6102: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the tankyrase inhibitor AZ6102, ensuring the protection of laboratory personnel and the environment.
For researchers and drug development professionals, the proper management of chemical compounds is paramount, extending from initial experiments to final disposal. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, a potent tankyrase inhibitor. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical, adhering to stringent safety and environmental protocols.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield.[2][3] | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron.[1][2] | Protects against spills and contamination of personal clothing. |
| Respiratory | A dust mask or respirator, particularly when handling the powdered form of this compound.[1] | Prevents inhalation of fine particles. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves the careful segregation and collection of all waste streams containing the compound. This includes unused or expired product, contaminated laboratory materials, and solutions.
1. Waste Segregation and Collection:
Properly separate different forms of this compound waste to ensure safe handling and disposal.
-
Solid Waste: Collect any unused or expired solid this compound, along with contaminated disposable items such as gloves, pipette tips, and vials, in a designated, leak-proof hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and chemically compatible hazardous waste container.[4] Do not mix this compound waste with other incompatible chemical waste streams. Information from suppliers suggests avoiding strong acids, alkalis, and strong oxidizing or reducing agents.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4][5] After rinsing, deface the label on the empty container before disposing of it as regular solid waste.[4]
2. Labeling and Storage:
Proper labeling and storage are crucial for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration, and the date when the waste was first added to the container.[1]
-
Storage: Store all this compound waste in a designated satellite accumulation area within the laboratory.[6] This area should be well-ventilated and away from incompatible materials. Ensure that all waste containers are kept securely closed except when adding waste.[4]
3. Final Disposal:
The final disposal of this compound waste must be handled by trained professionals.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.[1] Provide them with accurate information about the composition and quantity of the waste.
-
Regulatory Compliance: Your EHS department will ensure that the waste is managed and disposed of in accordance with all federal, state, and local regulations, likely through an approved waste disposal facility.[7]
Spill Management Procedures
In the event of a spill, a prompt and safe response is critical to minimize exposure and environmental contamination.
Table 2: this compound Spill Cleanup Protocol
| Spill Size | Procedure |
| Small Spill | 1. Don the appropriate PPE. 2. Contain the spill by creating a barrier with absorbent materials.[8] 3. If the spill involves a solid, carefully sweep it up and place it in the designated solid hazardous waste container. 4. For liquid spills, use an appropriate absorbent material to soak up the spill, then place the contaminated absorbent into the solid hazardous waste container.[9] 5. Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[9] |
| Large Spill | 1. Immediately notify others in the vicinity and evacuate the area.[9] 2. If possible and safe to do so, close the laboratory doors to contain any potential vapors.[8] 3. Post a warning sign indicating a chemical spill.[9] 4. Contact your institution's EHS department or emergency response team for assistance with the cleanup.[9] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. protectivecoverall.com [protectivecoverall.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. westlab.com [westlab.com]
- 9. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
Personal protective equipment for handling AZ6102
This guide provides immediate, essential safety and logistical information for the handling and disposal of AZ6102, a potent dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The recommended level of protection is based on a risk assessment of the procedures to be performed. At a minimum, the following PPE should be worn:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn with side-shields to protect against splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and buttoned to its full length. For procedures with a higher risk of splashing, a chemical-resistant apron or impervious clothing should be used.[1][2] |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the compound as a powder or when aerosol formation is possible.[1][2] Ensure proper fit and use in a well-ventilated area or under a chemical fume hood.[1][2] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form to avoid dust formation.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][2]
Storage:
-
Store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.[3]
-
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Compound | Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Contaminated PPE (e.g., gloves, disposable coats) | Collect in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled, and chemically compatible hazardous waste container. Do not pour down the drain. |
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound". Follow your institution's specific procedures for hazardous waste pickup and disposal.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
